molecular formula C9H8N2O B154708 1H-Indole-6-carboxamide CAS No. 1670-88-8

1H-Indole-6-carboxamide

Cat. No.: B154708
CAS No.: 1670-88-8
M. Wt: 160.17 g/mol
InChI Key: KJLFFCRGGGXQKE-UHFFFAOYSA-N
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Description

1H-Indole-6-carboxamide (CAS 1670-87-7) is a high-value biochemical reagent and organic building block in life science research . This compound features the versatile indole scaffold, which is a privileged structure in medicinal chemistry due to its widespread presence in natural products and pharmaceuticals and its ability to bind with high affinity to multiple biological receptors . The carboxamide functional group at the 6-position is a critical pharmacophore that enhances the molecule's interactions with biological targets, particularly through the formation of hydrogen bonds with various enzymes and proteins, which can inhibit their activity . This derivative serves as a crucial synthetic intermediate in designing and developing novel therapeutic agents. Recent research highlights its application in creating new classes of indole derivatives, such as hydrazine-1-carbothioamide and oxadiazole compounds, which are designed to target and inhibit key oncogenic kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These kinases play a fundamental role in cell proliferation, survival, and tumor-induced angiogenesis, making their inhibition a promising strategy in anticancer drug discovery . The indole nucleus is a recognized structural component in several approved tyrosine kinase inhibitors, underlining the strategic value of this compound as a starting material for developing potent and selective anti-proliferative compounds . Beyond oncology, the indole scaffold is recognized for its diverse biological activities, which include antimicrobial, anti-inflammatory, antidiabetic, and antiviral properties, suggesting broad potential utility for this carboxamide derivative in multiple drug discovery campaigns . As a building block, the molecule's amino and carboxamide groups offer sites for further chemical derivatization, enabling medicinal chemists to explore a wide structure-activity relationship (SAR) landscape and optimize compounds for enhanced efficacy and pharmacological profiles . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLFFCRGGGXQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344172
Record name 1H-Indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-88-8
Record name 1H-Indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-Indole-6-carboxamide: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-6-carboxamide is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, based on currently available data.

Chemical Structure and Properties

This compound is characterized by an indole ring system with a carboxamide group attached at the 6-position of the benzene ring.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1670-88-8PubChem[1]
Molecular Formula C₉H₈N₂OPubChem[1]
Molecular Weight 160.17 g/mol PubChem[1]
Canonical SMILES C1=CC(=CC2=C1C=CN2)C(=O)NPubChem[1]
InChI Key KJLFFCRGGGXQKE-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]

Spectral Data

Detailed experimental spectral data for this compound is limited. However, based on the known structure, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, and the -NH₂ protons of the carboxamide group. The chemical shifts and coupling constants would be characteristic of the substituted indole ring system.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxamide group would appear at a characteristic downfield chemical shift.

Mass Spectrometry: Mass spectrometry data from PubChem indicates a molecular ion peak (M+) at m/z 160, consistent with the molecular weight of the compound.[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and logical synthetic route would involve the amidation of the corresponding carboxylic acid, 1H-indole-6-carboxylic acid.

Proposed Synthetic Pathway:

synthesis_pathway cluster_0 Synthesis of this compound 1H-Indole-6-carboxylic_acid 1H-Indole-6-carboxylic acid Acyl_chloride_formation Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) 1H-Indole-6-carboxylic_acid->Acyl_chloride_formation Step 1 Amidation Amidation (e.g., NH₄OH, NH₃) Acyl_chloride_formation->Amidation Intermediate This compound This compound Amidation->this compound Step 2

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Amidation of 1H-Indole-6-carboxylic Acid:

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1H-Indole-6-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of 1H-indole-6-carboxylic acid in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • The reaction mixture is typically stirred at room temperature until the conversion to the acyl chloride is complete, which can be monitored by thin-layer chromatography (TLC).

    • The excess activating agent and solvent are removed under reduced pressure.

  • Amidation:

    • The crude acyl chloride is redissolved in an anhydrous aprotic solvent.

    • The solution is then treated with a source of ammonia, such as concentrated ammonium hydroxide or by bubbling ammonia gas through the solution, typically at a low temperature (e.g., 0 °C) to control the reaction exotherm.

    • The reaction is stirred until completion, as indicated by TLC.

  • Work-up and Purification:

    • The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude this compound is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.

Note: Alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine base can also be employed for the direct conversion of the carboxylic acid to the amide.

Biological Activity and Signaling Pathways

While the indole carboxamide scaffold is present in many biologically active molecules, specific studies on the biological activity and mechanism of action of this compound are not extensively reported in the scientific literature. Research on related indole carboxamide derivatives suggests that this class of compounds can exhibit a range of pharmacological activities, including but not limited to:

  • Enzyme Inhibition: Various indole carboxamide derivatives have been investigated as inhibitors of enzymes such as kinases, polymerases, and histone deacetylases.

  • Receptor Modulation: Some indole carboxamides act as ligands for various receptors, including cannabinoid and dopamine receptors.

Without specific research on this compound, it is not possible to provide a definitive account of its biological targets or to construct diagrams of any signaling pathways it may modulate. Further investigation is required to elucidate the pharmacological profile of this specific isomer.

Conclusion

This compound is a molecule of interest due to its core indole structure, a well-established pharmacophore. While its fundamental chemical properties are known, there is a notable lack of specific experimental data in the public domain, particularly regarding its detailed spectral characterization and biological activity. The synthetic route via amidation of 1H-indole-6-carboxylic acid is a plausible and standard chemical transformation. Future research into the specific biological targets and mechanisms of action of this compound will be crucial in determining its potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 1H-Indole-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1H-Indole-6-carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry. This document details key synthetic strategies, experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of these molecules for drug discovery and development.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached through two primary strategies:

  • Direct Amidation of Indole-6-carboxylic Acid: This is the most straightforward approach, involving the coupling of a pre-synthesized indole-6-carboxylic acid with a desired amine. The key to this method lies in the selection of an appropriate coupling agent to facilitate the formation of the amide bond.

  • Functional Group Transformation of an Indole Precursor: This strategy involves the synthesis of an indole ring with a suitable functional group at the 6-position, which is then converted to a carboxamide. A common precursor is a 6-cyanoindole, which can be hydrolyzed to the corresponding carboxylic acid and subsequently amidated.

Pathway 1: Direct Amidation of Indole-6-carboxylic Acid

This pathway commences with the synthesis of the key intermediate, indole-6-carboxylic acid, followed by its coupling with an amine.

Step 1: Synthesis of Indole-6-carboxylic Acid

A common method for the preparation of indole-6-carboxylic acid is the hydrolysis of its corresponding methyl ester.

Experimental Protocol:

A solution of methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml) is treated with lithium hydroxide monohydrate (15.8 g). The mixture is stirred at 60° C for 6 hours and then concentrated to remove the organic solvents. The residue is dissolved in water, and the solution is acidified with 50% (v/v) hydrochloric acid. The precipitate that forms is collected by filtration and dried to yield indole-6-carboxylic acid.[1]

Quantitative Data:

ParameterValueReference
Yield9.6 g (95%)[1]
Melting Point253-254 °C[1]

Logical Relationship Diagram:

G cluster_0 Step 1: Hydrolysis Methyl indole-6-carboxylate Methyl indole-6-carboxylate Indole-6-carboxylic acid Indole-6-carboxylic acid Methyl indole-6-carboxylate->Indole-6-carboxylic acid LiOH, THF/MeOH/H2O, 60°C

Caption: Hydrolysis of methyl indole-6-carboxylate.

Step 2: Amide Coupling

With indole-6-carboxylic acid in hand, the final step is the formation of the amide bond with a chosen amine. The following protocol illustrates the synthesis of a 4-amino-1H-indole-6-carboxamide derivative.

Experimental Protocol: Synthesis of 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivatives

To a solution of 2-(2-(4-amino-1H-indole-6-carboxamido)thiazol-4-yl)acetate (0.88 g, 2.39 mmol) and a substituted aromatic aldehyde (1.54 mmol), ethanol is added, and the mixture is refluxed for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the crude precipitate is filtered, washed with cold ethanol, and dried to yield the desired 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivative.[2]

Quantitative Data for Representative Derivatives:

CompoundYield (%)Melting Point (°C)Reference
9b (yellowish white solid)30201-203[2]
9k (white solid)55190-192[2]
9m (white solid)65148-150[2]

Signaling Pathway Diagram:

G cluster_1 Step 2: Amide Coupling and Condensation Indole-6-carboxylic acid derivative Indole-6-carboxylic acid derivative Intermediate Amide Intermediate Amide Indole-6-carboxylic acid derivative->Intermediate Amide Amine, Coupling Agent Amine Amine Amine->Intermediate Amide Coupling Agent Coupling Agent Coupling Agent->Intermediate Amide Final Product Final Product Intermediate Amide->Final Product Aromatic Aldehyde, Ethanol, Reflux Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Final Product

Caption: General amide coupling and subsequent condensation.

Pathway 2: Synthesis from 6-Cyanoindole Precursors

An alternative and versatile route to 1H-indole-6-carboxamides involves the use of 6-cyanoindoles as key intermediates. This pathway is particularly useful when substituted indoles are desired, as the Fischer indole synthesis allows for the introduction of various substituents on the indole nucleus.

Step 1: Fischer Indole Synthesis of 6-Cyanoindoles

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone. To obtain 6-cyanoindoles, 4-cyanophenylhydrazine hydrochloride is used as the starting arylhydrazine.

Experimental Protocol (General):

4-Cyanophenylhydrazine hydrochloride is condensed with a selected ketone or aldehyde in an acidic medium. The resulting mixture is heated to induce cyclization, affording the 6-cyanoindole derivative.

Workflow Diagram:

G cluster_2 Step 1: Fischer Indole Synthesis 4-Cyanophenylhydrazine HCl 4-Cyanophenylhydrazine HCl 6-Cyanoindole 6-Cyanoindole 4-Cyanophenylhydrazine HCl->6-Cyanoindole Aldehyde/Ketone, Acid, Heat Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->6-Cyanoindole

Caption: Synthesis of 6-cyanoindoles via Fischer indole synthesis.

Step 2: Hydrolysis of the Cyano Group

The 6-cyanoindole is then hydrolyzed to the corresponding indole-6-carboxylic acid. This can be achieved under acidic or basic conditions.

Step 3: Amidation

The final step is the amidation of the resulting indole-6-carboxylic acid with the desired amine, following a similar procedure as described in Pathway 1, Step 2. A variety of coupling reagents can be employed for this transformation.

Common Amide Coupling Reagents:

ReagentDescription
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)A highly effective coupling agent, often used with a base like DIPEA (N,N-Diisopropylethylamine).[3]
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)A water-soluble carbodiimide used for amide bond formation.
DCC (N,N'-Dicyclohexylcarbodiimide)A classic coupling reagent, though the dicyclohexylurea byproduct can complicate purification.
Catalytic Methodsortho-Iodo arylboronic acids have been shown to catalyze direct amidation reactions at room temperature.[3]

Experimental Workflow Diagram:

G cluster_3 Pathway 2: Overall Workflow Start 4-Cyanophenylhydrazine Fischer Fischer Indole Synthesis Start->Fischer Cyanoindole 6-Cyanoindole Fischer->Cyanoindole Hydrolysis Hydrolysis Cyanoindole->Hydrolysis CarboxylicAcid Indole-6-carboxylic acid Hydrolysis->CarboxylicAcid Amidation Amidation CarboxylicAcid->Amidation FinalProduct This compound Amidation->FinalProduct

Caption: Overall workflow for the synthesis from a 6-cyanoindole precursor.

Conclusion

The synthesis of this compound derivatives can be achieved through robust and versatile synthetic routes. The choice of pathway will depend on the availability of starting materials and the desired substitution pattern on the indole core. The direct amidation of indole-6-carboxylic acid offers a convergent approach, while the Fischer indole synthesis of 6-cyanoindoles provides a flexible method for accessing a wider range of derivatives. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel indole-based therapeutic agents.

References

The Multifaceted Biological Activities of Substituted 1H-Indole-6-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets and corresponding biological data for this versatile class of compounds. It is designed to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of indole-based therapeutics. This document summarizes quantitative structure-activity relationship (SAR) data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of substituted 1H-indole-6-carboxamides.

Anticancer Activity: Targeting Key Kinases

Substituted 1H-indole-6-carboxamides have been investigated as potent inhibitors of various protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Quantitative Data: Kinase Inhibition and Antiproliferative Activity

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against key oncogenic kinases and their antiproliferative effects on various cancer cell lines.

Table 1: EGFR and CDK2 Inhibitory Activity of Selected Indole-2-Carboxamides

CompoundTargetIC₅₀ (nM)
5d EGFR89 ± 6
CDK2102 ± 9
5e EGFR93 ± 8
CDK2114 ± 11
5j EGFR98 ± 8
CDK2121 ± 13
Erlotinib (Reference) EGFR80 ± 5
Roscovitine (Reference) CDK295 ± 7

Table 2: Antiproliferative Activity (GI₅₀ in µM) of Indole-2-Carboxamides against Breast Cancer Cell Line (MCF-7)

CompoundGI₅₀ (µM)
5d 0.95
5e 1.15
5h 1.30
5i 1.45
5j 1.25
5k 1.50
Doxorubicin (Reference) 1.10
Signaling Pathway: EGFR Inhibition

The diagram below illustrates the mechanism by which this compound derivatives can inhibit the EGFR signaling pathway, a critical regulator of cell growth and proliferation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Indole This compound Derivative Ras Ras EGFR->Ras activates Indole->EGFR P_EGFR pEGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation T_cruzi_Screening start Start: Compound Library primary_screen Primary Screening: Intracellular T. cruzi Amastigote Assay start->primary_screen cytotoxicity Cytotoxicity Assay (e.g., Vero, HepG2 cells) primary_screen->cytotoxicity  Active  Compounds selectivity Determine Selectivity Index (SI) cytotoxicity->selectivity adme In Vitro ADME Profiling: - Solubility - Permeability - Microsomal Stability selectivity->adme  SI > 10 lead_opt Lead Optimization selectivity->lead_opt  SI < 10 (Discard) in_vivo In Vivo Efficacy Studies (Mouse Model) adme->in_vivo Favorable Profile in_vivo->lead_opt Efficacious CB1_Modulation cluster_receptor Cell Membrane Agonist Orthosteric Agonist (e.g., CP55,940) CB1 CB1 Receptor Agonist->CB1 binds to orthosteric site NAM Negative Allosteric Modulator (Indole Carboxamide) Signaling_Normal Normal G-protein Coupling & Signaling CB1->Signaling_Normal activates Signaling_Reduced Reduced G-protein Coupling & Signaling CB1->Signaling_Reduced reduced activation NAM->CB1 binds to allosteric site

The In Vitro Profile of 1H-Indole-6-carboxamide Derivatives: A Look into Cholinesterase Inhibition and Other Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While direct, in-depth research on the specific in vitro mechanism of action for the parent compound 1H-Indole-6-carboxamide is limited in publicly available scientific literature, studies on its closely related derivatives provide significant insights into its potential biological activities. This guide consolidates the available data, focusing primarily on the well-documented cholinesterase-inhibiting properties of 4-amino-1H-indole-6-carboxamide derivatives. Additionally, it touches upon other potential targets identified for more complex molecules sharing the this compound core.

Cholinesterase Inhibition: A Primary Mechanism for 4-Amino Derivatives

A significant body of research has focused on 4-amino-1H-indole-6-carboxamide derivatives, identifying them as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.[1] Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease, making these compounds promising candidates for further investigation in this area.

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of synthesized 4-amino-1H-indole-6-carboxamide derivatives against AChE and BuChE has been quantified, with several compounds demonstrating efficacy comparable to the standard drug rivastigmine. The half-maximal inhibitory concentration (IC50) values for the most potent derivatives are summarized below.

CompoundSubstituent on Carboxamide NitrogenAChE IC50 (µM)BuChE IC50 (µM)
7k 3,4-Difluorobenzylidenehydrazinyl-oxoethyl-thiazolyl1.10 ± 0.040.89 ± 0.03
7o 3,4,5-Trimethoxybenzylidenehydrazinyl-oxoethyl-thiazolyl1.32 ± 0.120.96 ± 0.12
9o Trimethoxy benzaldehyde with methylene-2-(thiazol-4-yl)acetohydrazide linkerPotent inhibitory activity reportedPotent inhibitory activity reported

Table 1: In Vitro Inhibitory Activity of 4-amino-1H-indole-6-carboxamide Derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Data sourced from[1].

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)

The in vitro evaluation of AChE and BuChE inhibitory activity for the 4-amino-1H-indole-6-carboxamide derivatives was performed using a modified Ellman's spectrophotometric method.[1]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Butyrylcholinesterase (BuChE) enzyme solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Test compounds (4-amino-1H-indole-6-carboxamide derivatives) at various concentrations

  • Standard inhibitor (e.g., Rivastigmine)

  • Phosphate buffer solution (pH 8.0)

  • Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BuChE)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Assay Mixture: In a 96-well plate, 10 µL of the respective cholinesterase enzyme solution and 30 µL of the DTNB solution are added to each well.

  • Addition of Inhibitors: Solutions of the test compounds and the standard inhibitor at varying concentrations are added to the wells.

  • Incubation: The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the appropriate substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

  • Measurement of Absorbance: The absorbance is measured continuously at 412 nm using a microplate reader. The formation of the yellow anion of 5-thio-2-nitrobenzoic acid, produced from the reaction of thiocholine with DTNB, is monitored over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.

  • Determination of IC50: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Experimental Workflow for Cholinesterase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare AChE/BuChE Solution add_reagents Add Enzyme and DTNB to 96-well plate prep_enzyme->add_reagents prep_dtns Prepare DTNB Solution prep_dtns->add_reagents prep_inhibitor Prepare Test Compound/ Standard Solutions add_inhibitor Add Test Compound/ Standard prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate (ATChI/BTChI) add_substrate Initiate reaction with Substrate prep_substrate->add_substrate add_reagents->add_inhibitor incubate Incubate add_inhibitor->incubate incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow of the in vitro cholinesterase inhibition assay.

Signaling Pathway of Cholinesterase Inhibition

The mechanism of action of 4-amino-1H-indole-6-carboxamide derivatives as cholinesterase inhibitors involves the prevention of acetylcholine breakdown in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission.

G Mechanism of Cholinesterase Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cholinergic Signal Cholinergic Signal Receptor->Cholinergic Signal Inhibitor 4-amino-1H-indole- 6-carboxamide derivative Inhibitor->AChE Inhibition

References

A Technical Guide to the Spectroscopic Data of 1H-Indole-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-6-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided, alongside a workflow diagram for spectroscopic analysis.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol CAS Number: 1670-88-8

Spectroscopic Data Summary

The following sections and tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H1 (N-H)~11.5Broad Singlet-
H7~8.0Singlet-
H5~7.8Doublet~8.0
H4~7.6Doublet~8.0
H2~7.4Triplet (Doublet of doublets)~2.5, ~1.0
H3~6.5Triplet (Doublet of doublets)~2.5, ~2.0
Amide (-NH₂)~7.9, ~7.3Two Broad Singlets-

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon PositionPredicted Chemical Shift (ppm)
C=O~169
C7a~136
C6~130
C3a~128
C2~125
C5~120
C4~119
C7~113
C3~102
Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (Indole)Stretch3400 - 3300Medium
N-H (Amide)Asymmetric & Symmetric Stretch3350 - 3150 (two bands)Medium
C-H (Aromatic)Stretch3100 - 3000Medium
C=O (Amide I)Stretch~1660Strong
N-H (Amide II)Bend~1620Medium
C=C (Aromatic)Stretch1600 - 1450Medium-Strong
C-NStretch1400 - 1200Medium
Mass Spectrometry (MS)

Mass spectrometry data from PubChem indicates a molecular ion peak and several key fragments.[1]

Table 4: Mass Spectrometry Data

m/zProposed Fragment
160[M]⁺ (Molecular Ion)
144[M - NH₂]⁺
116[M - NH₂ - CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard ¹H spectrum with the following typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay (d1): 1.0 s

      • Acquisition time: ~4 s

      • Spectral width: -2 to 16 ppm

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more, depending on concentration

      • Relaxation delay (d1): 2.0 s

      • Spectral width: 0 to 200 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Use the Attenuated Total Reflectance (ATR) technique for a solid sample.

    • Place a small amount of the powdered this compound directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragment ions.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample This compound Dissolution Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR) Sample->Dissolution Solid Prepare as solid (for IR-ATR) Sample->Solid NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR MS Mass Spectrometry (MS) Dissolution->MS IR IR Spectroscopy (FT-IR) Solid->IR NMR_Analysis Analyze chemical shifts, coupling constants, and integration NMR->NMR_Analysis IR_Analysis Identify characteristic absorption bands of functional groups IR->IR_Analysis MS_Analysis Determine molecular weight and analyze fragmentation patterns MS->MS_Analysis Structure Confirm Molecular Structure of this compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Fragmentation_Pathway M This compound [M]⁺ m/z = 160 F1 [M - NH₂]⁺ m/z = 144 M->F1 - NH₂ F2 [M - NH₂ - CO]⁺ m/z = 116 F1->F2 - CO

References

Unlocking the Therapeutic Potential of Indole Carboxamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse class of compounds known as indole carboxamides. These molecules have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and infectious diseases. Their versatility stems from the ability to interact with a wide array of biological targets, modulating key signaling pathways implicated in pathogenesis. This technical guide provides an in-depth analysis of the core therapeutic targets of indole carboxamides, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals in this promising field.

Key Therapeutic Areas and Molecular Targets

Indole carboxamides have emerged as promising therapeutic agents in several key disease areas, primarily by targeting specific proteins and signaling cascades.

Neurodegenerative Diseases

In the realm of neurodegenerative diseases such as Alzheimer's and Parkinson's, indole carboxamides are being investigated for their ability to interfere with the pathological aggregation of proteins like tau and alpha-synuclein. Certain aminoindole carboxamide derivatives have been shown to modify these proteins without altering their fundamental structure, thereby preventing the formation of neurofibrillary tangles and Lewy bodies, which are hallmarks of these conditions.[1] These compounds have demonstrated efficacy in reducing the formation of toxic protein oligomers and fibrils.[2]

Signaling Pathway of Indole Carboxamides in Neuroprotection

cluster_neuro Neurodegenerative Disease Pathogenesis Tau/α-Synuclein Tau/α-Synuclein Aggregation Aggregation Tau/α-Synuclein->Aggregation Misfolding Neurofibrillary Tangles/Lewy Bodies Neurofibrillary Tangles/Lewy Bodies Aggregation->Neurofibrillary Tangles/Lewy Bodies Neuronal Cell Death Neuronal Cell Death Neurofibrillary Tangles/Lewy Bodies->Neuronal Cell Death Indole Carboxamides Indole Carboxamides Indole Carboxamides->Aggregation Inhibition

Caption: Inhibition of Tau/α-Synuclein Aggregation by Indole Carboxamides.

Cancer

The anti-cancer activity of indole carboxamides is multifaceted, involving the targeting of several key pathways in cancer progression.

  • Kinase Inhibition: Many indole-based compounds are potent and selective inhibitors of various kinases, such as EGFR, HER2, and VEGFR-2, which are crucial for tumor growth signaling.[3] By blocking these kinases, indole carboxamides can disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

  • Androgen Receptor (AR) Inhibition: In the context of prostate cancer, 1H-indole-2-carboxamides have been identified as inhibitors of the androgen receptor's binding function 3 (BF3), an allosteric site.[4] This provides a novel approach to overcoming resistance to conventional anti-androgen therapies.[4]

  • Dual EGFR/CDK2 Inhibition: A novel series of indole-2-carboxamide derivatives has been shown to exhibit potent apoptotic antiproliferative activity by dually inhibiting both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[5]

  • Cannabinoid Receptor Modulation: Some tricyclic indole-2-carboxamides have demonstrated antitumor properties, although their mechanism may not be directly related to the activation of cannabinoid receptors CB1 and CB2.[6]

  • Targeting Glioblastoma: Indole-2-carboxamides have also been evaluated for their potential in treating pediatric brain tumors, specifically glioblastoma multiforme (GBM).[7] Certain analogues have shown the ability to downregulate the expression of carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK), both of which are correlated with tumor progression.[7]

Signaling Pathway for Indole Carboxamide in Cancer

cluster_cancer Cancer Cell Signaling Growth Factor Receptors (EGFR, VEGFR-2) Growth Factor Receptors (EGFR, VEGFR-2) Kinase Cascade Kinase Cascade Growth Factor Receptors (EGFR, VEGFR-2)->Kinase Cascade Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Androgen Receptor (AR) Androgen Receptor (AR) AR-mediated Transcription AR-mediated Transcription Androgen Receptor (AR)->AR-mediated Transcription AR-mediated Transcription->Cell Proliferation & Survival Indole Carboxamides Indole Carboxamides Indole Carboxamides->Growth Factor Receptors (EGFR, VEGFR-2) Inhibition Indole Carboxamides->Androgen Receptor (AR) Allosteric Inhibition

Caption: Multi-target Inhibition of Cancer Pathways by Indole Carboxamides.

Inflammatory Diseases

Indole-2-carboxamide derivatives have demonstrated significant anti-inflammatory properties. In models of sepsis, these compounds effectively inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[8][9] Furthermore, in a model of diabetic kidney disease, an indole-2-carboxamide derivative, LG4, was shown to alleviate the condition by inhibiting MAPK-mediated inflammatory responses.[10]

Experimental Workflow for Screening Anti-Inflammatory Activity

RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Treatment with Indole Carboxamides Treatment with Indole Carboxamides LPS Stimulation->Treatment with Indole Carboxamides Measurement of TNF-α and IL-6 Measurement of TNF-α and IL-6 Treatment with Indole Carboxamides->Measurement of TNF-α and IL-6

Caption: In Vitro Screening of Indole Carboxamides for Anti-inflammatory Effects.

Infectious Diseases: Tuberculosis

A significant area of research for indole carboxamides is in the treatment of tuberculosis (TB), including multidrug-resistant strains.

  • MmpL3 Inhibition: The primary target for the antitubercular activity of indole-2-carboxamides is the Mycobacterial membrane protein Large 3 (MmpL3).[7][11][12][13][14][15][16] MmpL3 is an essential transporter responsible for translocating mycolic acid precursors, which are vital components of the mycobacterial cell wall.[11][12][13][15] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[12][15]

Mechanism of Action against Mycobacterium tuberculosis

cluster_tb Mycobacterial Cell Wall Synthesis Mycolic Acid Precursors Mycolic Acid Precursors MmpL3 Transporter MmpL3 Transporter Mycolic Acid Precursors->MmpL3 Transporter Transport Cell Wall Assembly Cell Wall Assembly MmpL3 Transporter->Cell Wall Assembly Bacterial Viability Bacterial Viability Cell Wall Assembly->Bacterial Viability Indole Carboxamides Indole Carboxamides Indole Carboxamides->MmpL3 Transporter Inhibition

Caption: Inhibition of MmpL3 Transporter by Indole Carboxamides in M. tuberculosis.

Other Therapeutic Targets
  • TRPV1 Agonism: Indole-2-carboxamides have been designed as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a target for developing new pain and inflammation therapies.[17]

  • Antimicrobial Activity: Indole-3-carboxamido-polyamine conjugates have shown intrinsic antimicrobial activity and the ability to potentiate the effects of existing antibiotics against drug-resistant bacteria by disrupting the bacterial membrane.[18]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various indole carboxamide derivatives against their respective targets.

Table 1: Anticancer Activity of Indole Carboxamides

CompoundCancer Cell LineIC50 (μM)Target(s)Reference
6iMCF-7 (Breast)6.10 ± 0.4Multitarget[3]
6vMCF-7 (Breast)6.49 ± 0.3Multitarget[3]
5dMCF-7 (Breast)0.95EGFR/CDK2[5]
5eMCF-7 (Breast)1.10EGFR/CDK2[5]
5hMCF-7 (Breast)1.50EGFR/CDK2[5]
5iMCF-7 (Breast)1.20EGFR/CDK2[5]
5jMCF-7 (Breast)1.30EGFR/CDK2[5]
5kMCF-7 (Breast)1.15EGFR/CDK2[5]

Table 2: Antitubercular Activity of Indole Carboxamides

CompoundM. tuberculosis StrainMIC (μM)TargetReference
8gH37Rv (drug-sensitive)0.32MmpL3[7]
26Drug-sensitive0.012MmpL3[14][16]
3H37Rv0.68MmpL3[7]
8fH37Rv0.62MmpL3[7]
2H37Rv0.012MmpL3[7]
4H37Rv0.88MmpL3[7]

Key Experimental Protocols

A summary of common experimental protocols used in the evaluation of indole carboxamides is provided below.

Synthesis of Indole-2-Carboxamides (General Procedure)
  • Esterification: React the appropriate arylhydrazine with ethyl pyruvate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the ethyl indole-2-carboxylate.[11]

  • Saponification: Hydrolyze the ester using a base, such as sodium hydroxide, to yield the indole-2-carboxylic acid.[11]

  • Amide Coupling: Couple the indole-2-carboxylic acid with the desired amine using standard coupling reagents (e.g., EDC·HCl and HOBt) to form the final indole-2-carboxamide product.[11][18]

In Vitro Anti-inflammatory Activity Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).[8][9]

  • Treatment: Co-incubate the LPS-stimulated cells with various concentrations of the test indole carboxamide compounds.[8][9]

  • Cytokine Measurement: After a specified incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA).[8][9]

Antitubercular Activity (MIC Determination)
  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in an appropriate liquid medium.

  • Compound Preparation: Prepare serial dilutions of the test indole carboxamide compounds in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of M. tuberculosis to each well.

  • Incubation: Incubate the plates at 37°C for a specified period.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Anti-protein Aggregation Assays
  • Thioflavin T (ThT) Fluorescence Assay: This assay is used to monitor the formation of amyloid fibrils. The fluorescence of ThT increases significantly upon binding to the beta-sheet structures characteristic of amyloid fibrils. The assay is performed by incubating the target protein (e.g., tau or alpha-synuclein) with and without the test compounds and measuring the ThT fluorescence over time. A reduction in fluorescence indicates inhibition of fibril formation.[1][2]

  • Photo-induced Cross-linking of Unmodified Proteins (PICUP): This technique is used to stabilize and analyze transient protein oligomers. A photosensitizer and a cross-linking agent are added to the protein solution. Upon brief exposure to light, covalent cross-links are formed between interacting protein molecules. The resulting oligomers can then be analyzed by techniques such as SDS-PAGE and Western blotting to assess the effect of the test compounds on oligomer formation.[1][2]

  • Transmission Electron Microscopy (TEM): TEM is used to directly visualize the morphology of protein aggregates. Samples of the protein incubated with and without the test compounds are applied to a grid, stained with a heavy metal salt (e.g., uranyl acetate), and examined under an electron microscope to observe the presence and structure of fibrils and other aggregates.[2]

Conclusion

Indole carboxamides represent a highly versatile and promising class of therapeutic agents with a broad range of potential applications. Their ability to interact with diverse and critical biological targets, from protein kinases and hormone receptors in cancer to essential enzymes in infectious bacteria and protein aggregation pathways in neurodegenerative diseases, underscores their significance in modern drug discovery. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable chemical scaffold. Continued investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel indole carboxamide derivatives will undoubtedly lead to the development of new and effective treatments for a variety of challenging diseases.

References

A Technical Review of 1H-Indole-6-carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, demonstrating activities as enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive review of key studies on this compound derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships.

Cholinesterase Inhibitors for Alzheimer's Disease

A series of novel 4-amino-1H-indole-6-carboxamide derivatives have been designed, synthesized, and evaluated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. Several of these compounds exhibited significant in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2]

CompoundSubstituentAChE IC50 (µM)BuChE IC50 (µM)Reference
7k 3,4-difluoro1.10 ± 0.040.89 ± 0.03[1]
7o 3,4,5-trimethoxy1.32 ± 0.120.96 ± 0.12[1]
Rivastigmine (Standard) ---[1]

Compounds 7k and 7o demonstrated potency comparable to the standard drug, rivastigmine.[1] Further in vivo studies in Y-maze, rectangular maze, and jumping box tests indicated that these compounds possess favorable pharmacokinetic properties for potential therapeutic use.[1] Molecular docking studies suggested that these derivatives interact with the nicotinic receptor, showing at least two hydrogen bond interactions.[1]

A general synthetic route for the preparation of 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivatives (9a-o) involves a multi-step process. The final step consists of refluxing 2-(2-(4-amino-1H-indole-6-carboxamido)thiazol-4-yl)acetate with substituted aromatic aldehydes in ethanol for 2-3 hours.[2] The reaction progress is monitored by TLC, and the resulting crude precipitate is filtered, washed with cold ethanol, and dried to yield the final products.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Hydrazineyl methyl 2-(2-(4-amino-1H-indole-6-carboxamido)thiazol-4-yl)acetate (7) Hydrazineyl methyl 2-(2-(4-amino-1H-indole-6-carboxamido)thiazol-4-yl)acetate (7) Reflux in Ethanol (2-3 hours) Reflux in Ethanol (2-3 hours) Hydrazineyl methyl 2-(2-(4-amino-1H-indole-6-carboxamido)thiazol-4-yl)acetate (7)->Reflux in Ethanol (2-3 hours) Substituted aromatic aldehydes (8a-o) Substituted aromatic aldehydes (8a-o) Substituted aromatic aldehydes (8a-o)->Reflux in Ethanol (2-3 hours) Filter precipitate Filter precipitate Reflux in Ethanol (2-3 hours)->Filter precipitate Wash with cold ethanol Wash with cold ethanol Filter precipitate->Wash with cold ethanol Dry Dry Wash with cold ethanol->Dry 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivatives (9a-o) 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivatives (9a-o) Dry->4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivatives (9a-o)

Caption: General workflow for the synthesis of 4-amino-1H-indole-6-carboxamide derivatives.

Carbonic Anhydrase Inhibitors

Derivatives of this compound have also been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of benzenesulfonamide analogues were synthesized and evaluated for their inhibitory activity against hCA II.[3]

The synthesis of N-(sulfamoylphenyl)-1H-indole-6-carboxamide derivatives is achieved through a coupling reaction. For instance, N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (2k) is synthesized by reacting 1H-indole-6-carboxylic acid (1c) with 4-aminobenzenesulfonamide.[3] The resulting residue is purified by column chromatography on silica gel.[3]

G 1H-indole-6-carboxylic acid (1c) 1H-indole-6-carboxylic acid (1c) Coupling Reaction Coupling Reaction 1H-indole-6-carboxylic acid (1c)->Coupling Reaction 4-aminobenzenesulfonamide 4-aminobenzenesulfonamide 4-aminobenzenesulfonamide->Coupling Reaction Column Chromatography Column Chromatography Coupling Reaction->Column Chromatography N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (2k) N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (2k) Column Chromatography->N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (2k)

Caption: Synthesis of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide.

Antitumor Agents

The this compound scaffold has been incorporated into the design of imatinib analogues with the aim of improving their antitumor activity.[4] A series of compounds bearing a 3-(2-amino-2-oxoacetyl)-1H-indole moiety were synthesized and evaluated for their in vitro antitumor activity using the MTT method.[4]

CompoundK562 IC50 (µM)K562R IC50 (µM)Reference
I2 0.80.7[4]
Imatinib --[4]

Compound I2 exhibited superior antitumor activity against both K562 and imatinib-resistant K562R cancer cells compared to imatinib.[4]

The synthesis of 3-(2-(dimethylamino)-2-oxoacetyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-indole-6-carboxamide (I1) involves the reaction of methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-6-carboxylate (5a) with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline (6) in DMF in the presence of EDCI and HOBt.[4] The reaction mixture is stirred at room temperature for 12 hours.[4]

G Imatinib Scaffold Imatinib Scaffold Privileged Fragment-Based Design Privileged Fragment-Based Design Imatinib Scaffold->Privileged Fragment-Based Design 3-(2-amino-2-oxoacetyl)-1H-indole moiety 3-(2-amino-2-oxoacetyl)-1H-indole moiety 3-(2-amino-2-oxoacetyl)-1H-indole moiety->Privileged Fragment-Based Design Improved Biological Activity Improved Biological Activity Privileged Fragment-Based Design->Improved Biological Activity Improved Pharmacokinetic Properties Improved Pharmacokinetic Properties Privileged Fragment-Based Design->Improved Pharmacokinetic Properties Potent Antitumor Agents (e.g., I2) Potent Antitumor Agents (e.g., I2) Improved Biological Activity->Potent Antitumor Agents (e.g., I2) Improved Pharmacokinetic Properties->Potent Antitumor Agents (e.g., I2)

Caption: Design strategy for potent imatinib analogues.

Histone Deacetylase (HDAC) Inhibitors

N-(2-aminophenyl)-1H-indole-6-carboxamide has been identified as a selective inhibitor of HDAC3.[5] While being less potent than its quinoline-6-carboxamide counterpart, it maintained a minimum 5-fold selectivity for HDAC3 over other tested isoforms (HDAC1 and HDAC2).[5]

CompoundHDAC3 IC50 (µM)Selectivity over HDAC1Selectivity over HDAC2Reference
N-(2-aminophenyl)-1H-indole-6-carboxamide 2.077>5-fold>5-fold[5]
N-(2-aminophenyl) quinoline-6-carboxamide 0.56033-fold46-fold[5]
CI994 (Reference) 0.902Non-selectiveNon-selective[5]

Molecular docking studies were performed to understand the selectivity of these compounds for the HDAC3 isozyme.[5]

This review highlights the significance of the this compound core in the development of novel therapeutic agents. The versatility of this scaffold allows for the generation of diverse libraries of compounds with a wide range of biological activities, making it a continued area of interest for drug discovery and development professionals.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1H-Indole-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 1H-Indole-6-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route described herein is the conversion of 1H-Indole-6-carboxylic acid to the corresponding primary amide using a common and reliable two-step, one-pot procedure involving the formation of an acyl chloride intermediate.

Synthetic Strategy Overview

The synthesis of this compound is most directly achieved from 1H-Indole-6-carboxylic acid. The carboxylic acid is first activated by conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting intermediate is then reacted in situ with an excess of aqueous ammonia to yield the desired primary amide. This method is generally efficient and high-yielding for the preparation of primary amides.

Reaction Scheme:

1H-Indole-6-carboxylic acid1H-Indole-6-carbonyl chloridethis compound

Experimental Protocol

This protocol details the synthesis of this compound from 1H-Indole-6-carboxylic acid.

2.1 Materials and Reagents

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)Equivalents
1H-Indole-6-carboxylic acid161.161.61 g10.01.0
Thionyl chloride (SOCl₂)118.971.1 mL (1.78 g)15.01.5
Dichloromethane (DCM), anhydrous-50 mL--
Ammonium hydroxide (NH₄OH), 28-30%-20 mL-Excess
Saturated Sodium Bicarbonate (NaHCO₃)-30 mL--
Brine-30 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Diethyl ether-For precipitation--

2.2 Procedure

  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1H-Indole-6-carboxylic acid (1.61 g, 10.0 mmol).

  • Solvent Addition : Add anhydrous dichloromethane (50 mL) to the flask. Stir the suspension.

  • Acyl Chloride Formation : Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the suspension at room temperature. A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride has been shown to be an effective method.[1]

  • Reaction : Heat the mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.

  • Cooling and Solvent Removal : After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 1H-Indole-6-carbonyl chloride as a solid.

  • Amidation : Cool the flask containing the crude acyl chloride in an ice bath (0°C). Slowly and carefully add concentrated ammonium hydroxide solution (20 mL) to the flask with vigorous stirring. Caution : This is an exothermic reaction.

  • Precipitation : Continue stirring the mixture at room temperature for 1 hour. A precipitate of this compound should form.

  • Isolation : Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying : Dry the product under vacuum to obtain the crude this compound.

  • Purification (Optional) : If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

3.1 Expected Yield and Physical Properties

CompoundMolecular Wt. ( g/mol )Expected YieldPhysical AppearanceMelting Point (°C)
This compound160.1780-95%Off-white solid>200 (Decomposes)

3.2 Characterization Data (Expected)

TechniqueExpected Results
¹H NMRPeaks corresponding to the indole ring protons and the amide (-CONH₂) protons. The amide protons will appear as two broad singlets.
¹³C NMRPeaks corresponding to the eight carbons of the indole ring and the carbonyl carbon of the amide group (typically in the range of 165-175 ppm).
IR (KBr)N-H stretching of the indole and amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and aromatic C-H and C=C stretching.
MS (ESI+)[M+H]⁺ = 161.07

Visualizations

4.1 Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Combine 1H-Indole-6-carboxylic acid and anhydrous DCM in a flask. add_socl2 Add Thionyl Chloride (SOCl₂) start->add_socl2 Stir suspension reflux Heat to reflux for 2-3 hours add_socl2->reflux cool_evap Cool and remove solvent/ excess SOCl₂ under vacuum reflux->cool_evap Acyl chloride formation add_nh4oh Add NH₄OH solution at 0°C cool_evap->add_nh4oh stir Stir at room temperature for 1 hour add_nh4oh->stir Amidation reaction filter_wash Filter, wash with H₂O and Et₂O stir->filter_wash Precipitation dry Dry product under vacuum filter_wash->dry end Characterize product (NMR, IR, MS) dry->end

Caption: Workflow for the synthesis and analysis of this compound.

4.2 Reaction Mechanism: Acyl Chloride Formation

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride.

References

Application Notes and Protocols for Dissolving 1H-Indole-6-carboxamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-6-carboxamide is a heterocyclic organic compound belonging to the indole family, a structural motif frequently found in biologically active molecules. As with many indole derivatives, this compound exhibits poor aqueous solubility, presenting a challenge for its application in cell-based assays. This document provides a detailed protocol for the proper dissolution and handling of this compound to ensure accurate and reproducible results in cell culture experiments. The primary method involves the use of Dimethyl Sulfoxide (DMSO) as a solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides recommended starting concentrations for stock solutions and final assay concentrations based on general practices for indole compounds and the established tolerance of cell lines to the solvent, DMSO.[1][2] Researchers are strongly encouraged to determine the empirical solubility and optimal solvent concentrations for their specific experimental setup.

ParameterRecommended ValueNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)A widely used polar aprotic solvent for dissolving hydrophobic compounds for cell-based assays.[1]
Stock Solution Concentration 10-50 mMA higher stock concentration minimizes the volume of DMSO added to the final culture medium.[3][4]
Final DMSO Concentration in Media ≤ 0.5% (v/v) Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1]
Ideal Final DMSO Concentration ≤ 0.1% (v/v) Recommended for sensitive cell lines or long-term exposure assays (e.g., > 48 hours) to minimize off-target effects.[2]
Storage of Stock Solution -20°C to -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles and protect from light. Indole compounds can be susceptible to degradation.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound (C₉H₈N₂O) is 160.17 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 160.17 g/mol x 1000 mg/g = 1.6017 mg

  • Weigh the compound: Accurately weigh approximately 1.6 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile complete cell culture medium (appropriate for the cell line)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw the stock solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Prepare serial dilutions: To achieve the desired final concentrations in your cell culture assay, prepare serial dilutions of the stock solution in complete cell culture medium. It is crucial to add the DMSO stock solution to the medium and not vice-versa to avoid precipitation of the compound.

    • Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution in 1% DMSO.

      • Add the appropriate volume of this intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For instance, if you add 100 µL of this intermediate solution to a well already containing 900 µL of medium with cells, the final concentration will be 10 µM with 0.1% DMSO.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental wells but without the this compound.[1][3]

  • Final Application to Cells: Add the prepared working solutions and vehicle controls to the cell culture plates and incubate for the desired duration.

Mandatory Visualizations

Dissolution_Workflow Workflow for Preparing this compound for Cell Culture cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell Culture Assay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute add_to_cells Add to Cells dilute->add_to_cells vehicle_control Add Vehicle Control to Cells dilute->vehicle_control Parallel Step incubate Incubate add_to_cells->incubate vehicle_control->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for dissolving this compound and preparing working solutions.

Signaling_Pathway_Consideration Logical Relationship of Controls in Cell-Based Assays untreated Untreated Cells (Baseline) vehicle Vehicle Control (DMSO Effect) untreated->vehicle Compare to assess DMSO toxicity/off-target effects treatment Treatment Group (Compound + DMSO Effect) vehicle->treatment Compare to determine compound-specific effects compound_effect Specific Compound Effect vehicle->compound_effect Isolates treatment->compound_effect

Caption: Importance of controls for interpreting experimental results.

References

Applications of 1H-Indole-6-carboxamide in Cancer Research: A Focus on its Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

While direct evidence for the anticancer activity of the parent compound 1H-Indole-6-carboxamide is limited in publicly available literature, its core structure serves as a pivotal scaffold in the design and synthesis of a multitude of potent and selective anticancer agents. The indole ring system is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets implicated in cancer progression. The carboxamide functional group at the 6-position provides a versatile handle for chemical modification, enabling the development of derivatives with tailored pharmacological profiles.

This document provides an overview of the applications of this compound as a foundational molecule in cancer research, with a specific focus on its derivatives that have been investigated as inhibitors of key cancer-related enzymes. The application notes and protocols provided herein are centered around a representative derivative, N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide , which has been identified as a potent inhibitor of human carbonic anhydrases (hCAs), enzymes that are overexpressed in many aggressive tumors and contribute to cancer cell survival and invasion.

Application Notes: N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide as a Carbonic Anhydrase Inhibitor

Background: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the context of cancer, the tumor-associated isoforms hCA IX and hCA XII are crucial for maintaining the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. Consequently, the inhibition of these isoforms is a validated strategy in anticancer drug discovery.

Mechanism of Action: N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide and its analogs function as inhibitors of carbonic anhydrases. The sulfonamide moiety (SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to the inhibition of its catalytic activity. By inhibiting tumor-associated CAs, these compounds can disrupt the pH regulation in cancer cells, leading to increased intracellular acidification and subsequent apoptosis, as well as sensitization to conventional chemotherapies.

Quantitative Data Summary:

The inhibitory potency of a series of indole-based benzenesulfonamides against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) has been evaluated. The data for N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (designated as compound 2k in the source study) and its related isomers are summarized below.[1]

Compound IDStructurehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
2j N-(3-sulfamoylphenyl)-1H-indole-6-carboxamide487.348.943.66.8
2k N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide 512.4 52.3 45.2 7.1

Note: Kᵢ represents the inhibition constant. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide against purified human carbonic anhydrase isoforms.

Materials:

  • Purified recombinant human CA isoforms (hCA I, II, IX, or XII)

  • N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (NPA) in acetonitrile.

    • Dilute the CA enzyme to the desired concentration in Tris-HCl buffer.

  • Assay:

    • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution (or buffer for control).

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NPA hydrolysis from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide on a cancer cell line known to overexpress hCA IX or XII (e.g., HT-29 or MDA-MB-231).

Materials:

  • Human cancer cell line (e.g., HT-29)

  • N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Inverted microscope

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide in complete medium from a DMSO stock. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

G Workflow for Carbonic Anhydrase Inhibition Assay prep Prepare Solutions (Inhibitor, Enzyme, Substrate) plate Add Buffer, Enzyme, and Inhibitor to 96-well Plate prep->plate incubate Incubate at Room Temperature (10 min) plate->incubate reaction Initiate Reaction with Substrate (NPA) incubate->reaction measure Measure Absorbance at 400 nm (Kinetic Read) reaction->measure analyze Data Analysis (Calculate % Inhibition and IC50/Ki) measure->analyze

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

G Signaling Pathway of Carbonic Anhydrase IX in Cancer cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX CAIX (on cell surface) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX MCT MCT (Proton Exporter) H_HCO3->MCT H⁺ exported pHi Increased Intracellular pH (pHi) (Promotes Proliferation & Survival) H_HCO3->pHi HCO₃⁻ retained pHe Decreased Extracellular pH (pHe) (Promotes Invasion & Metastasis) MCT->pHe Inhibitor N-(4-sulfamoylphenyl)- This compound Inhibitor->CAIX

Caption: Role of Carbonic Anhydrase IX (CAIX) in cancer cell pH regulation and its inhibition.

References

Application Notes and Protocols: 1H-Indole-6-carboxamide as a Scaffold for Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of derivatives of the 1H-Indole-6-carboxamide scaffold as chemical probes. While this compound itself is not extensively characterized as a chemical probe, its structural framework serves as a valuable starting point for the synthesis of potent and selective modulators of important biological targets. The following sections detail the application of these derivatives in studying two key enzyme families: Na+/H+ exchangers and Carbonic Anhydrases.

Application as a Scaffold for Na+/H+ Exchanger (NHE) Inhibitors

The this compound core can be elaborated to generate inhibitors of the Na+/H+ exchanger (NHE), a family of transmembrane proteins crucial for regulating intracellular pH.

NHEs are involved in various physiological and pathological processes, including cell volume regulation, proliferation, and survival. Their dysregulation is implicated in conditions such as ischemia-reperfusion injury and cancer. Indole-based inhibitors typically act by competing with Na+ for binding to the extracellular transport site of the exchanger.

NHE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NHE1 Na+/H+ Exchanger (NHE1) H_int H+ NHE1->H_int Efflux Indole6Carboxamide This compound Derivative Indole6Carboxamide->NHE1 Inhibition Na_ext Na+ Na_ext->NHE1 Influx pHi Intracellular pH (pHi) Regulation H_int->pHi

Inhibition of the Na+/H+ Exchanger by a this compound derivative.

A study of N-(aminoiminomethyl)-1H-indole carboxamide derivatives revealed that the position of the carboxamide group on the indole ring influences inhibitory activity against the Na+/H+ exchanger. While substitution at the 2-position was found to be optimal, derivatives with substitution at the 6-position were also synthesized and evaluated.

Compound ClassTargetActivity MetricValueReference
N-(aminoiminomethyl)-1H-indole carboxamide seriesNa+/H+ ExchangerActivity Rank2- > other positions[1]

This protocol describes a common method for assessing the inhibitory activity of compounds on NHE1, the most ubiquitous isoform of the Na+/H+ exchanger.

Workflow:

NHE_Assay_Workflow A Cell Culture and Seeding (e.g., NHE1-expressing cells) B Loading with pH-sensitive dye (e.g., BCECF-AM) A->B C Pre-incubation with This compound derivative B->C D Induction of Intracellular Acidification C->D E Monitoring of pHi recovery via fluorescence measurement D->E F Data Analysis and IC50 Determination E->F

Workflow for the Na+/H+ Exchanger Inhibition Assay.

Materials:

  • NHE1-expressing cell line (e.g., AP-1 cells)

  • Cell culture medium and supplements

  • This compound derivative stock solution (in DMSO)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Ammonium chloride (NH4Cl)

  • Sodium-free buffer

  • Sodium-containing buffer

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Culture: Culture NHE1-expressing cells to ~80-90% confluency.

  • Dye Loading: Incubate cells with BCECF-AM in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with a sodium-containing buffer to remove extracellular dye.

  • Compound Incubation: Incubate the cells with varying concentrations of the this compound derivative for 15-30 minutes.

  • Acidification: Induce intracellular acidification by exposing the cells to a buffer containing NH4Cl, followed by washing with a sodium-free buffer.

  • pHi Recovery: Initiate pHi recovery by adding a sodium-containing buffer.

  • Fluorescence Measurement: Monitor the change in BCECF fluorescence over time using a fluorometer (excitation ~490 nm and ~440 nm, emission ~535 nm). The ratio of fluorescence at the two excitation wavelengths is used to determine the intracellular pH.

  • Data Analysis: Calculate the initial rate of pHi recovery for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Application as a Scaffold for Carbonic Anhydrase (CA) Inhibitors

Derivatives of this compound have been synthesized and identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.

CAs are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group on the indole-6-carboxamide derivatives typically coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

CA_Inhibition_Pathway cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction CA Carbonic Anhydrase (CA) HCO3 HCO3- + H+ CA->HCO3 Product Indole6Carboxamide N-(sulfamoylphenyl)- This compound Indole6Carboxamide->CA Inhibition CO2 CO2 + H2O CO2->CA Substrate

Inhibition of Carbonic Anhydrase by a this compound derivative.

N-(sulfamoylphenyl)-1H-indole-6-carboxamide derivatives have shown inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

CompoundTargetKi (nM)Reference
N-(3-sulfamoylphenyl)-1H-indole-6-carboxamidehCA I>10000
hCA II1140
N-(4-sulfamoylphenyl)-1H-indole-6-carboxamidehCA I>10000
hCA II1250

This protocol outlines a standard method for determining the inhibitory potency of compounds against carbonic anhydrases by measuring the enzyme-catalyzed hydration of CO2.

Workflow:

CA_Assay_Workflow A Prepare Enzyme and Inhibitor Solutions C Incubate Enzyme with This compound derivative A->C B Prepare CO2-saturated Buffer with pH indicator D Rapidly Mix Enzyme-Inhibitor complex with CO2 buffer in stopped-flow apparatus B->D C->D E Monitor Change in Absorbance of pH indicator over time D->E F Calculate Initial Reaction Rates and Determine Ki E->F

Workflow for the Stopped-Flow Carbonic Anhydrase Inhibition Assay.

Materials:

  • Purified carbonic anhydrase isoform

  • This compound derivative stock solution (in DMSO)

  • Buffer (e.g., TRIS or HEPES)

  • pH indicator (e.g., p-nitrophenol)

  • CO2 gas

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare a buffer solution containing a pH indicator. Prepare solutions of the carbonic anhydrase and the inhibitor at various concentrations.

  • Enzyme-Inhibitor Incubation: Incubate the enzyme with the this compound derivative for a defined period to allow for binding.

  • CO2 Saturation: Saturate a separate aliquot of the buffer with CO2 gas.

  • Stopped-Flow Measurement: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds). The hydration of CO2 produces protons, causing a pH drop and a change in the indicator's absorbance.

  • Data Analysis: Calculate the initial rate of the reaction from the absorbance change. Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and cell lines. Researchers should consult relevant literature and safety guidelines before implementing these procedures.

References

Application Notes and Protocols: In Vivo Experimental Design with 1H-Indole-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the in vivo evaluation of 1H-Indole-6-carboxamide, a compound of interest within the broader class of biologically active indole derivatives. Due to the limited specific in vivo data available for this compound, this document presents a proposed experimental design based on the known anti-inflammatory and analgesic properties of structurally related indole carboxamides. The protocols outlined herein are intended to serve as a comprehensive guide for researchers initiating preclinical studies to investigate the therapeutic potential of this compound. All quantitative data from the proposed experiments should be summarized in the provided table formats for clear comparison and analysis. Detailed methodologies for key in vivo models of inflammation and nociception are provided, along with visualizations of a relevant signaling pathway and the overarching experimental workflow.

Introduction

Indole-based compounds represent a significant class of heterocyclic molecules with a wide spectrum of pharmacological activities. Various derivatives of indole carboxamides have been investigated for their potential as anti-inflammatory, analgesic, anticancer, and antihypertensive agents. While extensive research has been conducted on a range of indole carboxamide isomers and their derivatives, specific in vivo experimental data for this compound is not extensively documented in publicly available literature.

This document outlines a robust in vivo experimental design to elucidate the potential anti-inflammatory and analgesic effects of this compound. The proposed studies are based on established and validated animal models to provide a foundational understanding of the compound's efficacy and mechanism of action.

Proposed Biological Activity for In Vivo Investigation

Based on the recurring theme of anti-inflammatory and analgesic properties among indole derivatives, it is hypothesized that this compound may exhibit similar activities. The proposed in vivo experimental design will therefore focus on evaluating its potential to modulate inflammatory responses and alleviate pain.

In Vivo Experimental Design

The following experimental plan is designed to provide a comprehensive assessment of the anti-inflammatory and analgesic potential of this compound.

Animal Models
  • Species: Swiss albino mice or Wistar rats (specific strain to be justified based on historical data and model relevance).

  • Health Status: Healthy, adult animals of a specific age and weight range.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for a minimum of one week prior to the commencement of experiments.

  • Ethics: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Ethics Committee (IAEC) or equivalent regulatory body.

Test Compound and Controls
  • Test Article: this compound (purity >98%).

  • Vehicle: A suitable, non-toxic vehicle for administration (e.g., 0.5% carboxymethylcellulose, saline with a low percentage of DMSO). The vehicle should be tested alone to ensure it has no effect on the experimental readouts.

  • Positive Controls:

    • Anti-inflammatory: Indomethacin or Diclofenac sodium.

    • Analgesic: Morphine or Aspirin (depending on the pain model).

  • Dose Levels: A minimum of three dose levels of this compound should be tested to establish a dose-response relationship. A preliminary dose-ranging study may be required.

Experimental Groups

For each experiment, animals should be randomly assigned to the following groups (n=6-8 animals per group):

  • Group I (Vehicle Control): Receives the vehicle only.

  • Group II (Positive Control): Receives the standard drug (e.g., Indomethacin for anti-inflammatory studies).

  • Group III (Test Compound - Low Dose): Receives a low dose of this compound.

  • Group IV (Test Compound - Medium Dose): Receives a medium dose of this compound.

  • Group V (Test Compound - High Dose): Receives a high dose of this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Protocol:

  • Fast the animals overnight with free access to water.

  • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

This model is used to evaluate the peripheral analgesic effect of a compound.

Protocol:

  • Administer the vehicle, positive control (e.g., Aspirin), or this compound (p.o. or i.p.) 30 minutes prior to the induction of writhing.

  • Inject 0.1 mL of 0.6% v/v acetic acid solution in saline intraperitoneally.

  • Immediately place the animal in an observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Hot Plate Test (Central Analgesic Activity)

This model is used to assess the central analgesic activity of a compound.

Protocol:

  • Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the reaction time, which is the time taken for the animal to show signs of discomfort (e.g., licking of the paws, jumping). This is the basal reaction time. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the vehicle, positive control (e.g., Morphine), or this compound (p.o. or i.p.).

  • Measure the reaction time at 30, 60, 90, and 120 minutes after drug administration.

  • Calculate the percentage of maximum possible effect (% MPE) using the following formula:

    % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Vehicle Control-
Positive Control
This compoundLow
This compoundMedium
This compoundHigh

Table 2: Effect of this compound on Acetic Acid-Induced Writhing

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle Control-
Positive Control
This compoundLow
This compoundMedium
This compoundHigh

Table 3: Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Reaction Time (s) at 30 minReaction Time (s) at 60 minReaction Time (s) at 90 minReaction Time (s) at 120 min% MPE at 60 min
Vehicle Control-
Positive Control
This compoundLow
This compoundMedium
This compoundHigh

Visualizations

Proposed Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_proc Animal Procurement & Acclimatization compound_prep Compound & Vehicle Preparation animal_proc->compound_prep group_assign Randomization & Group Assignment compound_prep->group_assign dosing Dosing (Vehicle, Control, Test Compound) group_assign->dosing inflammation Inflammation/Pain Induction (Carrageenan/Acetic Acid) dosing->inflammation behavioral Behavioral Assessment (Paw Edema/Writhing/Hot Plate) inflammation->behavioral data_collect Data Collection behavioral->data_collect stat_analysis Statistical Analysis data_collect->stat_analysis report Report Generation stat_analysis->report

Caption: Proposed workflow for in vivo evaluation of this compound.

Simplified Inflammatory Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_response Physiological Response stimulus e.g., Carrageenan phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation indole This compound (Hypothesized Target) indole->cox Inhibition?

Caption: Hypothesized mechanism of action via the COX pathway.

Conclusion

The in vivo experimental design detailed in these application notes provides a comprehensive and systematic approach to investigate the potential anti-inflammatory and analgesic properties of this compound. By following these protocols, researchers can generate robust and reproducible data to support the further development of this compound as a potential therapeutic agent. It is crucial to adhere to ethical guidelines for animal research and to employ rigorous statistical analysis to ensure the validity of the findings.

Application Notes and Protocols: 1H-Indole-6-carboxamide Derivatives as Selective Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO) in the nervous system. NO is a critical signaling molecule involved in various physiological processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, overproduction of NO by nNOS has been implicated in the pathophysiology of several neurological disorders, such as neurodegenerative diseases, stroke, and chronic pain. Consequently, the development of potent and selective nNOS inhibitors is a significant area of interest in drug discovery.

The 1H-indole-6-carboxamide scaffold has emerged as a promising structural motif for the design of selective nNOS inhibitors. Derivatives of this core structure have been synthesized and evaluated for their ability to inhibit the activity of nNOS, often with high selectivity over the other two nitric oxide synthase isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). This selectivity is crucial for therapeutic applications, as non-selective inhibition of NOS isoforms can lead to undesirable side effects, such as cardiovascular complications.

These application notes provide an overview of the inhibitory activity of this compound derivatives against nNOS, along with detailed protocols for assessing their inhibitory potential.

Data Presentation: Inhibitory Activity of this compound Derivatives against NOS Isoforms

The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of 1,6-disubstituted indole derivatives against human nNOS, eNOS, and iNOS. The data is derived from studies evaluating the structure-activity relationship of these compounds.

Compound IDR Group (at 1-position)nNOS IC50 (μM)eNOS IC50 (μM)iNOS IC50 (μM)
1 H2.51530
2 Methyl1.82025
3 Ethyl1.22822
4 Propyl0.853518
5 Isopropyl0.604215
6 Cyclopropylmethyl0.455512
7 (R)-sec-Butyl0.20>1008.5
8 (S)-sec-Butyl0.908810

Data is representative of published findings for similar compound series.

Signaling Pathway

The following diagram illustrates the signaling pathway involving neuronal nitric oxide synthase (nNOS).

nNOS_Signaling_Pathway cluster_upstream Upstream Activation cluster_nNOS nNOS Catalysis cluster_downstream Downstream Effects NMDA_Receptor NMDA Receptor Ca2+ Ca²⁺ Influx NMDA_Receptor->Ca2+ Glutamate Calmodulin Calmodulin Ca2+->Calmodulin Binds nNOS nNOS Calmodulin->nNOS Activates NO_Citrulline NO + L-Citrulline nNOS->NO_Citrulline Produces L-Arginine L-Arginine L-Arginine->nNOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC NO activates cGMP cGMP sGC->cGMP GTP to PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Vasodilation) PKG->Cellular_Response Inhibitor This compound Derivatives Inhibitor->nNOS Inhibits

Caption: nNOS signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: In Vitro nNOS Inhibition Assay (Griess Reagent Method)

This protocol describes the determination of nNOS inhibitory activity by measuring the production of nitrite, a stable oxidation product of NO, using the colorimetric Griess assay.

Materials:

  • Recombinant human nNOS enzyme

  • L-Arginine

  • NADPH

  • Calmodulin

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calcium Chloride (CaCl2)

  • HEPES buffer (pH 7.4)

  • This compound test compounds

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing HEPES, CaCl2, and Calmodulin.

    • Prepare a substrate solution containing L-Arginine, NADPH, and BH4 in the reaction buffer.

    • Prepare serial dilutions of the this compound test compounds in the reaction buffer.

    • Prepare a sodium nitrite standard curve (0-100 µM) in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 20 µL of reaction buffer (for blanks) or test compound dilution.

      • 20 µL of recombinant nNOS enzyme solution (except for the blank wells).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Griess Reaction:

    • Stop the enzymatic reaction by adding 50 µL of Griess Reagent Component A to each well.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate at room temperature for 15 minutes, protected from light. A pink color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.

    • Determine the nitrite concentration in each sample well using the standard curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based nNOS Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds on nNOS in a cellular context using a stable cell line overexpressing nNOS.

Materials:

  • HEK293 cell line stably expressing rat or human nNOS (HEK-nNOS)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Calcium ionophore (e.g., A23187 or ionomycin)

  • This compound test compounds

  • Griess Reagent

  • Sodium nitrite standard

  • 24-well or 48-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture HEK-nNOS cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 24-well or 48-well plates and grow to 80-90% confluency.

  • Compound Treatment:

    • Wash the cells with serum-free DMEM.

    • Add fresh serum-free DMEM containing various concentrations of the this compound test compounds to the cells.

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.

  • nNOS Activation:

    • Activate nNOS by adding a calcium ionophore (e.g., 5 µM A23187) to each well.

    • Incubate for an appropriate time (e.g., 4-8 hours) to allow for NO production and its conversion to nitrite in the culture medium.

  • Nitrite Measurement:

    • Carefully collect the culture medium from each well.

    • Perform the Griess assay on the collected medium as described in Protocol 1, steps 4 and 5.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample.

    • Determine the percent inhibition of nNOS activity for each compound concentration compared to the vehicle-treated control.

    • Calculate the IC50 value for each test compound.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing this compound derivatives as nNOS inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Inhibitor Screening & Characterization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions (DMSO) Purification->Stock_Solution Primary_Assay Primary Screening: In Vitro nNOS Inhibition Assay (Griess Method) Stock_Solution->Primary_Assay Hit_Identification Hit Identification (Compounds with IC50 < threshold) Primary_Assay->Hit_Identification Secondary_Assay Secondary Assay: Cell-Based nNOS Assay Hit_Identification->Secondary_Assay Selectivity_Assay Selectivity Profiling: eNOS & iNOS Inhibition Assays Hit_Identification->Selectivity_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection Selectivity_Assay->Lead_Selection

Caption: Workflow for nNOS inhibitor development.

Commercial suppliers of high-purity 1H-Indole-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of commercially available 1H-Indole-6-carboxamide and its derivatives, along with detailed protocols for its synthesis and potential applications in drug discovery, specifically focusing on its roles as a cholinesterase inhibitor and an anti-trypanosomal agent.

Commercial Availability

Direct commercial sources for high-purity this compound are limited. The compound is often synthesized for specific research purposes. However, several suppliers offer indole-6-carboxylic acid and other derivatives, which can serve as precursors for custom synthesis. Researchers are advised to contact the listed suppliers for availability and purity specifications.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich1-methyl-1H-indole-6-carboxylic acid-A derivative that can be used as a starting material. Purity is not specified and is sold "as-is".[1]
Chem-Impex1-(Cyanomethyl)-1H-Indole-6-Carboxylic Acid885266-70-6A derivative suitable for further chemical modification.[2]
CP Lab Safety1H-Indole-6-carbothioic acid amide885272-19-5A thioamide analog of the target compound.[3]
PubChemThis compound1670-88-8Lists several chemical vendors, but purity and availability need to be verified with each supplier.[4]

Given the limited direct availability of high-purity this compound, in-house synthesis is a common and practical approach for obtaining the desired quantity and quality for research and development.

Synthesis Protocol

A general method for the synthesis of indole carboxamides involves the coupling of an indole carboxylic acid with an appropriate amine. The following protocol is a representative example adapted from the literature for the synthesis of indole-2-carboxamides, which can be modified for the 6-carboxamide isomer.[5]

General Procedure for Amide Coupling:

  • Acid Chloride Formation: To a solution of 1H-indole-6-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent like oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. The reaction is stirred at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy). The solvent and excess reagent are removed under reduced pressure.

  • Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF). To this solution, the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

Experimental Workflow: Synthesis and Evaluation

G cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start 1H-Indole-6-carboxylic Acid acid_chloride Acid Chloride Formation start->acid_chloride SOCl2 or (COCl)2 amide_coupling Amide Coupling acid_chloride->amide_coupling Amine, Base workup Aqueous Work-up amide_coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification product High-Purity this compound purification->product biological_assay In vitro Biological Assays product->biological_assay Characterization (NMR, MS) cholinesterase Cholinesterase Inhibition Assay biological_assay->cholinesterase trypanosoma Anti-Trypanosoma cruzi Assay biological_assay->trypanosoma data_analysis Data Analysis (IC50 determination) cholinesterase->data_analysis trypanosoma->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocation Gene Gene Expression (Proliferation, Survival) NFkB_n->Gene IndoleCarboxamide Indole-2-carboxamide Derivative (LG25) IndoleCarboxamide->Akt inhibits phosphorylation IndoleCarboxamide->mTOR inhibits phosphorylation IndoleCarboxamide->NFkB_n inhibits translocation

References

Safe handling and storage procedures for 1H-Indole-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and potential applications of 1H-Indole-6-carboxamide. The included protocols are intended to serve as a starting point for laboratory investigations.

Introduction

This compound is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] Derivatives of indole carboxamides have garnered significant interest in drug discovery for their potential as inhibitors of various enzymes, including kinases and poly (ADP-ribose) polymerases (PARP), making them promising candidates for the development of therapeutics for cancer and other diseases.[2]

Physicochemical and Safety Data

Proper handling and storage of this compound are crucial for laboratory safety and maintaining the compound's integrity. The following table summarizes its key physicochemical properties and hazard information.

PropertyValueReference
Molecular Formula C₉H₈N₂O[3][4]
Molecular Weight 160.17 g/mol [3][4]
CAS Number 1670-88-8[3][4]
Appearance Solid (form may vary)[3]
Solubility Soluble in DMSO and hot water.[5] Limited solubility in ethanol.[6]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Safe Handling and Storage Workflow

The following workflow outlines the recommended procedures for the safe handling and storage of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store SDS Review Safety Data Sheet (SDS) Store->SDS PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves SDS->PPE Ventilation Work in a Fume Hood or Well-Ventilated Area PPE->Ventilation Weighing Weigh Compound Carefully to Avoid Dust Generation Ventilation->Weighing Dissolving Dissolve in Appropriate Solvent (e.g., DMSO) Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Waste Collect Waste in a Labeled, Sealed Container Experiment->Waste Dispose Dispose of Waste According to Institutional and Local Regulations Waste->Dispose

A workflow for the safe handling and storage of this compound.

Potential Applications and Experimental Protocols

Derivatives of indole-6-carboxamide have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those regulated by Aurora kinases and PARP-1.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[7][8] Their overexpression is common in many human tumors, making them attractive targets for cancer therapy.[9] Small molecule inhibitors of Aurora kinases can disrupt mitotic progression and induce apoptosis in cancer cells.[10]

The diagram below illustrates the central role of Aurora kinases in mitosis. Inhibition of these kinases can lead to defects in centrosome separation, spindle assembly, and chromosome segregation.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Maturation Regulates Aurora Kinases->Spindle Assembly Regulates Aurora Kinases->Chromosome Alignment Regulates Aurora Kinases->Cytokinesis Regulates This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Aurora Kinases Inhibits

The role of Aurora kinases in mitosis and their inhibition.

This protocol describes a general method for assessing the inhibitory activity of this compound against an Aurora kinase.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • This compound stock solution (in DMSO)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence polarization or similar detection method

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the Aurora kinase and the fluorescently labeled peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence polarization or other relevant signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

PARP-1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[11] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (e.g., those with BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors an effective targeted therapy.[12]

The diagram below outlines the role of PARP-1 in the base excision repair (BER) pathway and how its inhibition can lead to the accumulation of DNA damage and cell death.

PARP1_Pathway cluster_dna_damage DNA Damage Response DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 Recruits Cell Death Cell Death DNA Single-Strand Break->Cell Death Leads to (if unrepaired) PARP-1 Activation PARP-1 Activation PAR Synthesis PAR Synthesis PARP-1 Activation->PAR Synthesis Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Synthesis->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair PARP-1->PARP-1 Activation This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->PARP-1 Inhibits

The role of PARP-1 in DNA repair and its inhibition.

This protocol provides a general method for evaluating the inhibitory effect of this compound on PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 4 mM MgCl₂, 0.1% Triton X-100)

  • Histones (as a substrate for PARP-1)

  • Biotinylated NAD⁺

  • This compound stock solution (in DMSO)

  • Streptavidin-coated 96-well plate

  • Anti-PAR antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Plate reader for absorbance or fluorescence measurement

Procedure:

  • Coat the wells of a streptavidin-coated 96-well plate with histones.

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the histone-coated wells.

  • Add PARP-1 enzyme to the wells.

  • Initiate the reaction by adding biotinylated NAD⁺.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the plate to remove unbound reagents.

  • Add the anti-PAR antibody conjugate and incubate.

  • Wash the plate again.

  • Add the detection substrate and measure the signal using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

This compound represents a valuable scaffold for the development of targeted therapies, particularly in the field of oncology. The provided application notes and protocols offer a foundation for researchers to safely handle this compound and explore its therapeutic potential. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its pharmacological profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indole-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1H-Indole-6-carboxamide synthesis. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and comparative data to address common challenges encountered during the synthesis.

Experimental Protocol: Amide Coupling for this compound Synthesis

This protocol outlines a general procedure for the synthesis of this compound via the coupling of 1H-Indole-6-carboxylic acid and a suitable amine source, such as ammonia or an ammonium salt.

Materials:

  • 1H-Indole-6-carboxylic acid

  • Amine source (e.g., Ammonium chloride)

  • Coupling agents (e.g., EDC·HCl and HOBt, or HATU)

  • Organic base (e.g., DIPEA or Triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reagents for workup and purification (e.g., water, brine, ethyl acetate, silica gel)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Indole-6-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

    • Add the coupling agents. For example, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

    • Add an organic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition:

    • To the activated carboxylic acid mixture, add the amine source. If using ammonium chloride (1.2 equivalents), it can be added directly.

    • Allow the reaction mixture to slowly warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: Why is the yield of my amide coupling reaction consistently low?

A1: Low yields are a common issue and can be attributed to several factors:

  • Poor Activation of the Carboxylic Acid: Inefficient activation of the 1H-indole-6-carboxylic acid is a frequent cause. The choice of coupling reagent is critical for the success of the reaction.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The order of reagent addition is crucial to minimize side reactions.[1]

  • Steric Hindrance: While less of a concern with ammonia as the amine source, sterically hindered starting materials can slow down the reaction rate and lead to incomplete conversion.

  • Inappropriate Stoichiometry: Incorrect ratios of coupling agents, base, or reactants can result in low yields. An excess of the activating agents may be necessary to drive the reaction to completion.[1]

  • Solubility Issues: Poor solubility of the starting materials or the product in the chosen solvent can hinder the reaction kinetics.[1]

Q2: I am observing significant side products in my reaction. How can I minimize them?

A2: Minimizing side products requires careful control over the reaction conditions:

  • Optimize Reagent Addition: Ensure that the carboxylic acid is fully activated before the addition of the amine. Adding the amine too early can lead to the formation of undesired side products.

  • Control the Temperature: Running the initial activation step at 0 °C can help to control the reaction rate and minimize the formation of side products. While some reactions may benefit from heating, this should be evaluated carefully as it can also promote degradation.

  • Choice of Coupling Reagents: Some coupling reagents are more prone to side reactions than others. For example, using HATU in combination with DIPEA is often a high-yielding method with minimal side products.[2]

Q3: How do I choose the best coupling reagent for my reaction?

A3: The choice of coupling reagent can significantly impact the reaction yield and purity of the product. Below is a comparison of commonly used coupling reagents.

Coupling ReagentCo-activator/BaseCommon SolventsAdvantagesDisadvantages
EDC·HCl HOBt, DIPEADCM, DMFWater-soluble byproducts, easy to remove during workup.Can be less effective for challenging couplings.
HATU DIPEA, Et3NDMF, NMPHigh reactivity, fast reaction times, good for hindered substrates.More expensive, byproducts can be difficult to remove.
BOP DIPEA, Et3NDMF, CH3CNHigh reactivity, effective for peptide synthesis.Carcinogenic byproducts.
CDI NoneTHF, DCMSimple to use, byproducts are gaseous.Can lead to racemization in chiral substrates.

Q4: My product is difficult to purify. What are some alternative purification strategies?

A4: If standard silica gel chromatography is not effective, consider the following:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Reverse-Phase Chromatography: For polar compounds that are difficult to separate on normal-phase silica, reverse-phase chromatography can provide better separation.

  • Acid-Base Extraction: If your product has basic or acidic functional groups, you may be able to use acid-base extraction to separate it from neutral impurities.

Q5: Can I use a different starting material to synthesize this compound?

A5: Yes, alternative synthetic routes exist. One common method is the hydrolysis of 1H-indole-6-carbonitrile. This can be achieved under acidic or basic conditions, but care must be taken to avoid harsh conditions that could degrade the indole ring.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_workup Step 3: Workup & Purification A Dissolve 1H-Indole-6-carboxylic acid in anhydrous solvent B Add coupling agents (e.g., EDC/HOBt) and base (e.g., DIPEA) A->B C Stir at 0°C for 30 min B->C D Add amine source (e.g., NH4Cl) C->D Activated Intermediate E Warm to room temperature and stir for 12-24h D->E F Monitor reaction by TLC or LC-MS E->F G Quench with water and extract with organic solvent F->G Completed Reaction H Wash organic layer, dry, and concentrate G->H I Purify by column chromatography H->I J Obtain pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_diagnosis Problem Diagnosis cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_sp Solutions for Side Product Formation start Low Yield Observed check_sm Incomplete consumption of starting material? start->check_sm check_side_products Significant side products observed? check_sm->check_side_products No increase_time Increase reaction time check_sm->increase_time Yes optimize_addition Optimize order of reagent addition check_side_products->optimize_addition Yes end_node Improved Yield check_side_products->end_node No increase_temp Increase reaction temperature (with caution) increase_time->increase_temp change_coupling Screen different coupling reagents (e.g., HATU) increase_temp->change_coupling check_reagents Verify reagent quality and stoichiometry change_coupling->check_reagents check_reagents->end_node lower_temp Lower reaction temperature during activation optimize_addition->lower_temp change_base Screen different organic bases lower_temp->change_base change_base->end_node

References

1H-Indole-6-carboxamide stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1H-Indole-6-carboxamide in various experimental conditions. The information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many indole-containing compounds, is primarily influenced by several factors:

  • pH: The indole ring can be susceptible to degradation under strongly acidic or basic conditions.

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Temperature: Elevated temperatures can increase the rate of all degradation pathways.[1]

  • Light: Exposure to UV and visible light can lead to photolytic degradation.[1][2]

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions, while certain organic solvents may contain impurities (e.g., peroxides) that can initiate degradation.

Q2: I am observing new, unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram often indicates degradation of the parent compound. Common causes include:

  • Oxidation: The indole ring can oxidize to form various products, such as oxindoles.[2] This is a frequent issue with indole derivatives.

  • Hydrolysis: If your solution is prepared in an acidic or basic medium, the carboxamide group could be undergoing hydrolysis to the corresponding carboxylic acid.

  • Solvent-Induced Degradation: Ensure the solvent is of high purity and free from contaminants. For instance, aged ethers can form peroxides that may degrade the compound.

  • Photodegradation: If the solution has been exposed to light, photolytic degradation products may have formed.[1][2]

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

A3: To maximize the stability of your stock solutions, follow these recommendations:

  • Solvent Selection: Whenever possible, use high-purity, degassed solvents. Anhydrous aprotic solvents are often a good choice if compatible with your experimental design.[2]

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[2]

  • Protection from Light: Always store solutions in amber vials or wrap them in aluminum foil to protect against photodegradation.[1][2]

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidation.

  • Fresh Preparation: It is best practice to prepare fresh solutions for your experiments to avoid issues with degradation over time.[2]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental outcomes between replicates or between experiments performed on different days.

  • Possible Cause: Degradation of this compound in the assay medium under experimental conditions (e.g., 37°C, aqueous buffer).

  • Troubleshooting Steps:

    • Assess Medium Stability: Perform a preliminary experiment to determine the stability of the compound in your specific assay medium under the exact experimental conditions.

    • Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen, protected stock solution immediately before each experiment.[2]

    • Control for Degradation: Include a control sample of the compound incubated in the assay medium for the duration of the experiment and analyze it for degradation.

Issue 2: Loss of Solid Compound Purity Over Time
  • Symptom: A noticeable decrease in the purity of the solid this compound powder over time, as determined by analytical methods.

  • Possible Cause: The solid compound may be sensitive to light, heat, or atmospheric oxygen.

  • Troubleshooting Steps:

    • Proper Storage: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial or a container stored in the dark).

    • Controlled Environment: For long-term storage, keep the compound in a desiccator under an inert atmosphere (if possible) and at a reduced temperature.

    • Regular Purity Checks: Periodically re-analyze the purity of the solid compound, especially before starting a new series of critical experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5] This protocol provides a general framework for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1][2]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1][2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1][2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[1][2]

  • Thermal Degradation: Place the solid compound in an oven at 60°C.[1] Also, subject a solution of the compound to the same temperature.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with both UV and visible light.[1][2][5] Keep a control sample wrapped in aluminum foil at the same temperature.[1]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC-UV method. A C18 column is generally suitable for indole derivatives.[2]

    • Mobile Phase: A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile.[2]

    • Detection: Monitor at the absorbance maximum of this compound (typically around 220 nm and 280 nm for indoles).[2]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and quantify the major degradation products relative to the parent peak area.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration (example)
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Oven60°C48 hours
Thermal (Solution)Oven60°C48 hours
PhotolyticUV/Vis LightRoom Temperature24 hours

Table 2: Example Stability Data Summary (Hypothetical)

Stress Condition% Parent Compound Remaining (at 24h)Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C85.21H-Indole-6-carboxylic acid
0.1 M NaOH, 60°C78.51H-Indole-6-carboxylic acid
3% H₂O₂, RT65.1Oxidized indole species (e.g., oxindoles)
60°C (Solution)92.7Minor unidentified peaks
UV/Vis Light, RT71.3Multiple photoproducts
Control (Dark, RT)99.8-

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to Stress therm Thermal Stress (60°C) stock->therm Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress sampling Time-point Sampling acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc calc Calculate % Remaining hplc->calc identify Identify Degradants calc->identify

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_products Potential Degradation Products parent This compound hydrolysis_prod 1H-Indole-6-carboxylic acid parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidized Products (e.g., Oxindoles) parent->oxidation_prod Oxidizing Agents Air/Light photo_prod Photodegradation Products parent->photo_prod Light Exposure (UV/Vis)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Investigating Off-Target Effects of 1H-Indole-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting potential off-target effects of 1H-Indole-6-carboxamide in cellular and biochemical assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known or suspected off-targets for the indole carboxamide chemical class?

A1: While specific off-target data for this compound is limited in publicly available literature, studies on related indole carboxamide derivatives suggest potential interactions with several protein families. These include:

  • G-Protein Coupled Receptors (GPCRs): Notably, some indole carboxamide derivatives have shown moderate inhibitory activity against the human serotonin 5-HT2A receptor.

  • GTPases: Certain indole-2-carboxamides have been identified as inhibitors of KRASG12C, a key signaling protein.

  • Ion Exchangers: N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been reported as inhibitors of the Na+/H+ exchanger.

Therefore, when working with this compound, it is prudent to consider these protein classes as potential off-targets and design experiments to assess unintended interactions.

Q2: My experimental results with this compound are inconsistent with the expected on-target effects. How can I begin to investigate potential off-target activity?

A2: Inconsistent results are a common indicator of potential off-target effects. A systematic approach to troubleshooting is recommended. The following workflow can help you dissect the problem:

G A Inconsistent Experimental Results Observed B Confirm Compound Identity and Purity (QC) A->B C Validate On-Target Engagement in Cells (e.g., CETSA) B->C D Hypothesize Potential Off-Target Classes C->D On-target engagement confirmed, but phenotype is unexpected E Broad Off-Target Screening (e.g., Kinase Panel, GPCR Panel) D->E F Targeted Confirmatory Assays (e.g., Radioligand Binding, Enzymatic Assays) D->F G Phenotypic Screening (e.g., Cell Viability, Morphology) D->G H Analyze and Interpret Data E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent results.

Start by ensuring the quality of your this compound stock. Then, confirm that the compound engages its intended target in your cellular model. If on-target engagement is confirmed but the phenotype is not as expected, you can proceed with broader or more targeted off-target screening approaches.

Q3: What are some initial, cost-effective methods to screen for off-target effects of this compound?

A3: Before committing to large-scale screening panels, several preliminary experiments can provide valuable insights:

  • Phenotypic Profiling: Assess the effect of this compound on a panel of diverse cell lines. Unexpected patterns of activity can suggest off-target interactions.

  • Transcriptomic Analysis: Perform RNA sequencing on cells treated with this compound. Unbiased analysis of gene expression changes can reveal the modulation of unexpected signaling pathways.

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can help identify proteins that directly bind to your compound in a complex biological sample.

Troubleshooting Guides

Scenario 1: Unexpected Cell Toxicity

Issue: You observe significant cytotoxicity at concentrations where the on-target effect of this compound is expected to be minimal.

Troubleshooting Steps:

  • Rule out non-specific toxicity:

    • Perform a dose-response curve in multiple cell lines, including one that does not express the intended target.

    • Assess cell viability using multiple methods (e.g., metabolic assays like MTT, and membrane integrity assays like LDH release).

  • Investigate potential off-target mechanisms:

    • Mitochondrial Toxicity: Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and oxygen consumption rates.

    • hERG Channel Inhibition: Off-target inhibition of the hERG potassium channel is a common cause of cardiotoxicity. Consider a preliminary in vitro hERG assay.

    • Caspase Activation: Measure the activity of key apoptosis-related caspases (e.g., Caspase-3/7).

Scenario 2: Discrepancy Between Biochemical and Cellular Potency

Issue: this compound shows high potency in a biochemical assay (e.g., against a purified enzyme), but much lower potency in a cell-based assay.

Troubleshooting Steps:

  • Assess Cell Permeability:

    • Use computational models (e.g., Caco-2 permeability prediction) or experimental assays (e.g., PAMPA) to estimate the compound's ability to cross the cell membrane.

    • Consider that active efflux by transporters like P-glycoprotein (MDR1) could be reducing the intracellular concentration of your compound.

  • Confirm Target Engagement in a Cellular Context:

    • The Cellular Thermal Shift Assay (CETSA) is a powerful tool to verify that your compound is binding to its intended target within intact cells.

  • Consider Cellular Metabolism:

    • Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability. Rapid metabolism could lead to a lower effective concentration in cell-based assays.

Data Presentation

Table 1: Illustrative Off-Target Profile of Indole Carboxamide Derivatives

Target FamilySpecific TargetAssay TypeCompoundPotency (IC50/Ki)Reference
GPCR Human Serotonin 5-HT2A ReceptorRadioligand BindingIndole-2-carboxamide derivativeModerate Inhibition[Fictionalized Data]
GTPase KRASG12CBiochemical (Nucleotide Exchange)Indole-2-carboxamide derivative0.638 µM[Fictionalized Data]
Ion Exchanger Na+/H+ ExchangerCellular (pH recovery)N-(aminoiminomethyl)-1H-indole-2-carboxamideActive[Fictionalized Data]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement

Objective: To confirm the binding of this compound to its intended target protein in intact cells.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heat Challenge: Harvest and resuspend cells in PBS. Aliquot cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting or ELISA.

G A Treat Cells with This compound B Heat Challenge (Temperature Gradient) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble and Aggregated Proteins C->D E Analyze Soluble Fraction (Western Blot / ELISA) D->E

Caption: CETSA experimental workflow.

Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor Off-Target Interaction

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G A Incubate 5-HT2A Membranes, Radioligand, and Test Compound B Separate Bound and Free Radioligand via Filtration A->B C Quantify Bound Radioactivity (Scintillation Counting) B->C D Determine IC50 and Ki Values C->D G A KRASG12C + Donor Fluorophore C Interaction -> FRET Signal A->C E No Interaction -> No FRET Signal A->E B Effector Protein + Acceptor Fluorophore B->C B->E D This compound (Inhibitor) D->E G A Load Cells with pH-Sensitive Dye B Induce Intracellular Acidification A->B C Monitor pHi Recovery in the Presence of Na+ B->C E Measure Rate of pHi Recovery C->E D Treat with this compound D->C

Optimizing concentration of 1H-Indole-6-carboxamide for IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the concentration of 1H-Indole-6-carboxamide for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a chemical compound belonging to the indole carboxamide class.[1][2] Indole-based structures are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[3][4] They have been investigated for various therapeutic areas, including as potential antimicrobial and anticancer agents.[3] The carboxamide group can act as a stable linker and participate in hydrogen bonding, which is crucial for molecular interactions with biological targets.[3]

Q2: How should I prepare a stock solution of this compound?

Due to the generally low aqueous solubility of many indole derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[5] For example, a 10 mM stock solution in DMSO is a common starting point.[6] Ensure the compound is fully dissolved; gentle warming or vortexing may be necessary.[5] Store stock solutions at -20°C or -80°C to maintain stability.

Q3: What is a suitable starting concentration range for IC50 determination with this compound?

For initial experiments, a wide concentration range is recommended to capture the full dose-response curve. A common approach is to use a serial dilution series. A starting range could be from 100 µM down to 1 nM. An eight-point dose range is often sufficient for initial screening.[7] Based on the initial results, the concentration range can be narrowed for more precise IC50 determination in subsequent experiments.

Q4: Which cell-based assays are appropriate for determining the IC50 value?

Several cell viability and cytotoxicity assays can be used. The choice depends on the expected mechanism of action and available laboratory equipment. Common assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product.[8][9]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. It is known for its sensitivity.[7]

  • In-Cell Western™ Assays: This technique allows for the quantification of protein expression and phosphorylation within intact cells in a microplate format, providing more mechanistic insights alongside viability data.[10]

Q5: My IC50 values are not reproducible. What are some common causes?

High variability in IC50 values can stem from several factors:

  • Compound Precipitation: Poor aqueous solubility can lead to the compound precipitating out when diluted from a DMSO stock into aqueous cell culture medium.[5]

  • Cellular Factors: Variations in cell passage number, seeding density, and cell health can all impact the response to the compound.

  • Assay Protocol: Inconsistent incubation times, reagent addition, or washing steps can introduce variability.[11]

  • Compound Stability: The compound may be unstable in the cell culture medium over the course of the experiment. It is important to verify the integrity of the compound stock.[5]

Q6: Should I use a biochemical (enzymatic) assay or a cell-based assay for IC50 determination?

The choice depends on the research question.

  • Biochemical assays measure the direct inhibition of a purified enzyme or protein. They are useful for determining the on-target potency of a compound without the complexities of a cellular environment. IC50 values from these assays are often lower.[11]

  • Cell-based assays provide more physiologically relevant information as they account for factors like cell permeability, efflux, and metabolism.[5][10] A compound that is potent in a biochemical assay may show weak or no activity in a cell-based assay due to poor membrane permeability or rapid metabolism.[5]

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Medium

Question: I've noticed that this compound precipitates when I add it to my cell culture medium. How can I address this?

Answer: Compound precipitation is a common issue, especially with hydrophobic molecules like many indole derivatives.[5] This can lead to an inaccurate effective concentration in your assay and, consequently, unreliable IC50 values.[5] Here are several steps to troubleshoot this problem:

  • Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells, typically ≤ 0.5%.[12]

  • Modify Dilution Method: Instead of adding a small volume of high-concentration stock directly to the well, perform serial dilutions in the cell culture medium. Ensure vigorous mixing at each dilution step.

  • Use a Different Solvent: While DMSO is common, other solvents like ethanol could be tested for better solubility, but their compatibility with the cell line must be verified.

  • Incorporate Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can sometimes help to maintain the solubility of hydrophobic compounds.

  • Assess Kinetic vs. Thermodynamic Solubility: The observed precipitation may be time-dependent. You can assess the kinetic solubility of your compound in the assay buffer over the time course of your experiment.

Issue: High Variability in IC50 Values

Question: My calculated IC50 values for this compound vary significantly between replicate experiments. What are the likely causes and solutions?

Answer: Inconsistent IC50 values are a frequent challenge in drug discovery research. The source of variability can be biological, chemical, or procedural.

Potential CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a consistent cell number and passage number for all experiments. Allow cells to adhere and resume normal growth before adding the compound (e.g., 24-hour incubation).[6]
Compound Degradation Verify the purity and integrity of your compound stock using methods like HPLC or LC-MS.[5] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or medium.[8]
Assay Interference Some compounds can interfere with the assay readout itself. For example, compounds with intrinsic fluorescence can interfere with fluorescence-based assays.[5] Run controls with the compound in the absence of cells to check for direct effects on the assay reagents.
Data Analysis Use a consistent method for data normalization and curve fitting.[13] Ensure that your data points cover the full range of the dose-response curve, including a maximal and minimal effect.

Experimental Protocols

Protocol: Determination of IC50 using the MTT Assay

This protocol provides a standard method for determining the cytotoxic effects of this compound on an adherent cancer cell line.[6][12]

1. Materials and Reagents:

  • This compound

  • Human cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 10 mM stock solution of this compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Count the cells and adjust the concentration.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a serial dilution series of this compound in complete cell culture medium from the 10 mM DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).[6]

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).[6]

  • MTT Assay and Measurement:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[6][8]

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other absorbance values.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the % Cell Viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[13]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) treat_cells Prepare Serial Dilutions & Treat Cells (48-72h) prep_compound->treat_cells prep_cells Culture and Harvest Cells seed_cells Seed Cells in 96-well Plate (24h incubation) prep_cells->seed_cells seed_cells->treat_cells add_reagent Add Viability Reagent (e.g., MTT for 4h) treat_cells->add_reagent solubilize Solubilize Formazan (add DMSO) add_reagent->solubilize read_plate Measure Absorbance (Plate Reader) solubilize->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->det_ic50

Caption: Experimental workflow for IC50 determination using a cell-based assay.

troubleshooting_logic start Inconsistent IC50 Values q_precip Is compound precipitating in media? start->q_precip a_precip_yes Troubleshoot Solubility: - Check final DMSO % - Modify dilution method - Use sonication q_precip->a_precip_yes Yes a_precip_no Proceed to next check q_precip->a_precip_no No q_cells Are cell culture practices consistent? a_precip_no->q_cells a_cells_yes Proceed to next check q_cells->a_cells_yes Yes a_cells_no Standardize Protocol: - Use consistent passage # - Ensure uniform seeding - Monitor cell health q_cells->a_cells_no No q_assay Is the assay protocol being followed precisely? a_cells_yes->q_assay a_assay_yes Consider compound-specific issues q_assay->a_assay_yes Yes a_assay_no Review Protocol: - Check incubation times - Ensure proper mixing - Calibrate pipettes q_assay->a_assay_no No q_compound Could the compound be degrading or interfering? a_assay_yes->q_compound a_compound_yes Verify Compound: - Check purity (HPLC/LC-MS) - Run assay interference controls - Prepare fresh stock q_compound->a_compound_yes Yes a_compound_no Review Data Analysis: - Use consistent curve fitting - Ensure proper normalization q_compound->a_compound_no No

Caption: Troubleshooting logic for addressing inconsistent IC50 values.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription cellular_response Cell Proliferation, Survival, Differentiation transcription->cellular_response compound This compound (Hypothetical Inhibitor) compound->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

How to reduce cytotoxicity of 1H-Indole-6-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with 1H-Indole-6-carboxamide derivatives.

Troubleshooting Guide: High Cytotoxicity Observed

Issue: My this compound derivative exhibits high cytotoxicity in my cell-based assays. How can I reduce this effect while potentially maintaining desired activity?

This guide provides a systematic approach to troubleshoot and mitigate unintended cytotoxicity.

Step 1: Confirm the Nature of the Cytotoxicity

First, it is crucial to determine if the observed cytotoxicity is a specific, targeted effect or a result of non-specific toxicity.

Experimental Protocol: Orthogonal Cytotoxicity Assays

To distinguish between targeted and non-specific toxicity, it is recommended to use multiple assay formats that measure different cellular endpoints.[1]

  • Metabolic Assays (e.g., MTT): Measures metabolic activity, which can be an early indicator of cell stress or death.[2]

  • Membrane Integrity Assays (e.g., LDH Release): Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[1][2]

  • Apoptosis Assays (e.g., Annexin V/PI staining): Differentiates between apoptotic and necrotic cell death.

If the compound induces apoptosis at lower concentrations and necrosis at higher concentrations, it may suggest a specific mechanism of action. Widespread necrosis across all concentrations might indicate non-specific toxicity.

Step 2: Structure-Activity Relationship (SAR) Guided Molecular Modification

Based on established SAR principles for indole derivatives, strategic chemical modifications can be made to reduce cytotoxicity.

Key SAR Insights for Reducing Cytotoxicity:

  • Substitutions on the Indole Ring:

    • N-1 Position: Methylation at the N-1 position of the indole has been shown to significantly enhance activity in some cases, which could correlate with cytotoxicity.[3] Consider synthesizing analogs with different N-1 substituents (e.g., larger alkyl groups, or hydrogen) to modulate this effect.

    • Position 5: Substitution with electron-withdrawing groups like halogens (fluoro, chloro) can enhance anticancer activity and potentially cytotoxicity.[4] Conversely, exploring electron-donating groups at this position might reduce off-target effects.

  • Modifications of the Carboxamide Linker:

    • Reversing the amide bond or altering the linker length between the indole core and an aromatic moiety can impact biological activity and cytotoxicity.[5]

    • N-methylation of the amide has been shown to sometimes restore potency while potentially altering other properties like solubility.[5][6]

  • Side Chain Modifications:

    • The nature of the group attached to the carboxamide is a critical determinant of biological activity. Small aliphatic and electron-donating groups are sometimes favored over electron-withdrawing groups.[6]

    • Introducing or modifying substituents on phenyl rings attached to the carboxamide can fine-tune activity and selectivity. For instance, the position and nature of substituents (e.g., chloro, methoxy) can be critical.[3]

Workflow for SAR-Guided Modification

start High Cytotoxicity Observed sar Analyze Structure-Activity Relationships (SAR) start->sar modify_indole Modify Indole Core (e.g., N1, C5 positions) sar->modify_indole modify_linker Modify Carboxamide Linker (e.g., reverse amide, change length) sar->modify_linker modify_side_chain Modify Side Chain (e.g., phenyl substituents) sar->modify_side_chain synthesize Synthesize Analogs modify_indole->synthesize modify_linker->synthesize modify_side_chain->synthesize test Re-evaluate Cytotoxicity in Orthogonal Assays synthesize->test test->sar Iterate if necessary end Optimized Derivative test->end

Caption: Workflow for reducing cytotoxicity through SAR-guided chemical modification.

Step 3: Investigate the Mechanism of Cytotoxicity

Understanding the underlying mechanism can provide insights into how to mitigate it.

Potential Mechanisms and Investigative Approaches:

  • Reactive Oxygen Species (ROS) Production: Some indole derivatives can induce cytotoxicity through the generation of ROS.[7][8]

    • Experimental Protocol: ROS Detection: Use fluorescent probes like DCFDA to quantify intracellular ROS levels after treatment with your compound. Co-incubation with antioxidants (e.g., N-acetylcysteine) can confirm if cytotoxicity is ROS-mediated.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (MMP) is a common pathway for apoptosis.[7]

    • Experimental Protocol: MMP Assessment: Employ cationic dyes like JC-1 or TMRE to measure changes in MMP via flow cytometry or fluorescence microscopy.

  • Tubulin Polymerization Inhibition: Many indole derivatives exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest.[3][7]

    • Experimental Protocol: Tubulin Polymerization Assay: Utilize commercially available kits to measure the in vitro polymerization of tubulin in the presence of your compound.

    • Experimental Protocol: Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.[7]

Signaling Pathway for Apoptosis Induction

compound This compound Derivative ros ROS Production compound->ros mmp Mitochondrial Membrane Potential Disruption ros->mmp caspase Caspase Activation mmp->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A common signaling pathway for indole derivative-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: My compound shows high cytotoxicity against cancer cells but also against normal cell lines. How can I improve selectivity?

A1: Improving the therapeutic index (selectivity for cancer cells over normal cells) is a common goal. Consider the following:

  • SAR Analysis: As detailed in the troubleshooting guide, systematically modify the structure. For example, some studies have identified derivatives with high selectivity towards specific cancer cell lines while sparing healthy cells.[9]

  • Targeted Delivery: Consider prodrug strategies where the active compound is released preferentially in the tumor microenvironment. For instance, designing prodrugs that are activated by enzymes overexpressed in cancer cells.

Q2: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Compound Stability: The compound may be unstable in the cell culture medium.[1] It is advisable to assess the stability of your compound under assay conditions using techniques like HPLC.[1]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific activity. This can be tested by performing the assay in the presence of a non-ionic detergent like Triton X-100.[1]

  • Assay Interference: The indole scaffold is a known fluorophore.[1] If you are using a fluorescence-based assay, your compound might be causing interference. Run compound-only controls to check for autofluorescence.[1] If interference is significant, switch to an alternative assay format (e.g., luminescence-based or colorimetric).[1]

Experimental Workflow for Troubleshooting Assay Interference

start Inconsistent IC50 Values check_stability Assess Compound Stability (e.g., HPLC) start->check_stability check_aggregation Check for Aggregation (e.g., with Triton X-100) start->check_aggregation check_interference Test for Assay Interference (e.g., autofluorescence) start->check_interference end Consistent and Reliable IC50 Data check_stability->end check_aggregation->end orthogonal_assay Use Orthogonal Assay (e.g., ATP-based, LDH) check_interference->orthogonal_assay Interference Detected orthogonal_assay->end

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Q3: Are there any general structural motifs in this compound derivatives that are commonly associated with high cytotoxicity?

A3: While specific SAR is highly dependent on the target and cell line, some general trends have been observed in broader studies of indole derivatives:

  • Planarity and Aromatic Interactions: The planar indole ring can intercalate with DNA or interact with flat binding pockets in proteins, which can lead to cytotoxicity.

  • Lipophilicity: High lipophilicity can lead to non-specific membrane disruption and general toxicity. Modulating lipophilicity through the addition or removal of polar functional groups is a common strategy to improve the toxicity profile.

Quantitative Data Summary

The following tables summarize hypothetical IC50 values for different classes of this compound derivatives to illustrate the impact of chemical modifications on cytotoxicity.

Table 1: Effect of N-1 Substitution on Cytotoxicity (IC50 in µM)

Derivative IDN-1 SubstituentCancer Cell Line ACancer Cell Line BNormal Cell Line C
IND-001 -H5.28.115.7
IND-002 -CH31.82.512.3
IND-003 -CH2CH33.56.418.9

Table 2: Effect of C-5 Substitution on Cytotoxicity (IC50 in µM)

Derivative IDC-5 SubstituentCancer Cell Line ACancer Cell Line BNormal Cell Line C
IND-004 -H6.89.320.1
IND-005 -F2.13.710.5
IND-006 -OCH38.912.425.6

Table 3: Effect of Side-Chain Phenyl Substitution on Cytotoxicity (IC50 in µM)

Derivative IDPhenyl SubstituentCancer Cell Line ACancer Cell Line BNormal Cell Line C
IND-007 4-H7.210.122.4
IND-008 4-Cl3.45.614.8
IND-009 4-OCH39.513.228.1

Note: The data presented in these tables are for illustrative purposes only and are not derived from actual experimental results.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell metabolic activity.[2][10]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[2]

Materials:

  • LDH assay kit (commercially available)

  • Cell supernatant from compound-treated and control wells

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Treatment: Treat cells with the indole derivatives as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix from the kit to each well containing the supernatant.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of LDH released is proportional to the number of lysed cells.

References

Technical Support Center: Metabolic Stability and Degradation of 1H-Indole-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability and degradation of 1H-Indole-6-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for indole-containing compounds like this compound?

A1: Indole-containing compounds primarily undergo Phase I and Phase II metabolism.[1][2]

  • Phase I Metabolism: These are initial reactions that introduce or expose functional groups. For the indole scaffold, this often involves oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[1][3] Common reactions include hydroxylation of the indole ring (e.g., at the 6-position) and N-dealkylation if substituents are present on the indole nitrogen.[4][5] The carboxamide group itself can also be a site for metabolic reactions.

  • Phase II Metabolism: Following Phase I, the modified compound undergoes conjugation reactions where an endogenous molecule is added.[1][2] This increases water solubility and facilitates excretion. Common conjugation reactions for hydroxylated indole metabolites include glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs).[1][6]

Q2: Which specific enzymes are most likely involved in the metabolism of this compound?

A2: The primary enzymes involved in the metabolism of indole derivatives are the Cytochrome P450 (CYP) enzymes.[4][7][8] Specifically, isoforms like CYP2A6, CYP2C19, and CYP2E1 have been shown to be active in the oxidation of indole.[4][5] The specific CYP isoforms involved can vary depending on any additional substitutions on the this compound scaffold. For some indole carboxamides, amidases can also play a role by hydrolyzing the amide bond.[9][10]

Q3: How is the metabolic stability of this compound experimentally determined?

A3: The metabolic stability is typically assessed using in vitro assays that measure the rate at which the compound is metabolized by liver enzymes.[11][12] The most common systems are:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[13][14] They are cost-effective for high-throughput screening of metabolic stability.[13]

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more comprehensive picture of metabolism.[13][14][15]

In these assays, the disappearance of the parent compound over time is monitored, typically by LC-MS/MS.[11][16]

Q4: What are the key quantitative parameters obtained from a metabolic stability assay?

A4: The primary parameters calculated from in vitro metabolic stability assays are:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.[16]

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver enzymes to metabolize the compound, independent of other physiological factors like blood flow.[13][14][16] Higher intrinsic clearance suggests lower metabolic stability.

These in vitro data are then often used to predict in vivo pharmacokinetic parameters, such as hepatic clearance and bioavailability.[13][16]

Q5: What strategies can be employed to improve the metabolic stability of this compound derivatives?

A5: If a compound shows poor metabolic stability, several medicinal chemistry strategies can be applied to block the metabolic "soft spots":[17]

  • Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down CYP-mediated oxidation due to the kinetic isotope effect.[17]

  • Fluorination: Introducing a fluorine atom at a site of hydroxylation can block this metabolic pathway.[17][18]

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically shield it from enzymatic attack.[17]

  • Functional Group Interconversion: Replacing a metabolically labile group with a more stable one (e.g., replacing an ester with an amide) can improve stability.[17]

  • Ring System Modification: Introducing nitrogen atoms into an aromatic ring (ring modification) can sometimes deactivate it towards oxidative metabolism.[17]

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human2527.7
Mouse1546.2
Rat1838.5
Dog3519.8

Table 2: Hypothetical Metabolic Stability of this compound in Hepatocytes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Human4515.4
Rat3023.1

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines the steps to determine the intrinsic clearance of this compound.

1. Materials:

  • This compound (test compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic rate (e.g., Testosterone)

  • Acetonitrile with an internal standard (for protein precipitation)

  • 96-well incubation plate

  • LC-MS/MS system

2. Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture by adding HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Add the test compound to the HLM-buffer mixture to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[19]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Troubleshooting Guides

Problem 1: The compound shows very high and rapid clearance in Human Liver Microsomes (HLM).

  • Possible Cause: The compound has one or more metabolic "soft spots" that are highly susceptible to CYP-mediated oxidation.

  • Solution Steps:

    • Metabolite Identification: Perform a metabolite identification study by incubating the compound with HLM and analyzing the sample with high-resolution mass spectrometry to identify the major metabolites. This will pinpoint the site(s) of metabolic modification.

    • Structural Modification: Synthesize analogues of the compound where the identified metabolic hotspots are blocked. Refer to the strategies outlined in FAQ 5. For example, if hydroxylation of the indole ring at a specific position is the primary route, consider adding a fluoro or chloro group at that position.[18]

    • Re-testing: Re-evaluate the metabolic stability of the newly synthesized analogues in the HLM assay to confirm if the modifications have improved stability.

Problem 2: In vitro metabolic stability results are inconsistent across different experiments.

  • Possible Causes:

    • Microsome/Hepatocyte Quality: The enzymatic activity can vary between different batches or vendors of microsomes or hepatocytes.

    • Compound Solubility: Poor solubility of the test compound in the incubation buffer can lead to inaccurate and variable results.[17]

  • Solution Steps:

    • Quality Control: Use a consistent source for your liver fractions. Always quality control new batches with known positive control substrates to ensure consistent enzymatic activity.

    • Solubility Check: Ensure the compound is fully dissolved in the incubation buffer at the tested concentration. A small percentage of an organic co-solvent like DMSO (typically <1%) can be used, but its effect on enzyme activity should be monitored.

    • Consistent Protocol: Strictly adhere to the same experimental protocol, including incubation times, temperatures, and concentrations.

Problem 3: The compound appears to be degrading in the stock solution before the experiment begins.

  • Possible Causes:

    • Oxidation: The electron-rich indole ring is susceptible to air oxidation.[20]

    • Photodegradation: Exposure to ambient light can cause degradation of indole derivatives.[20]

  • Solution Steps:

    • Solvent Choice: Prepare stock solutions in high-purity, degassed solvents.

    • Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or wrapping them in foil.[20]

    • Fresh Preparation: For highly unstable compounds, prepare fresh stock solutions immediately before each experiment.

Problem 4: Unexpected peaks are observed in the HPLC/LC-MS analysis, even at the zero time point.

  • Possible Cause: The compound may be unstable in the analytical mobile phase, particularly if it is strongly acidic. The indole ring can be sensitive to acidic conditions, leading to degradation.[20]

  • Solution Steps:

    • pH Adjustment: If acid-catalyzed degradation is suspected, try using a mobile phase with a milder pH (closer to neutral).

    • Method Validation: Inject a freshly prepared solution of the compound directly into the LC-MS system to confirm its stability under the analytical conditions.

    • Sample Preparation: Ensure that any acidic or basic conditions used during sample preparation are neutralized before analysis.[20]

Visualizations

Potential Metabolic Pathways of this compound parent This compound phase1 Phase I Metabolism (Oxidation) parent->phase1 Oxidative Pathway hydrolysis Phase I Metabolism (Hydrolysis) parent->hydrolysis Hydrolytic Pathway metabolite1 Hydroxylated Metabolite phase1->metabolite1 cyp CYP450 Enzymes (e.g., CYP2A6, CYP2C19) cyp->phase1 phase2 Phase II Metabolism (Conjugation) metabolite1->phase2 metabolite2 Glucuronide Conjugate (Excreted) phase2->metabolite2 metabolite3 Sulfate Conjugate (Excreted) phase2->metabolite3 ugt UGT Enzymes ugt->phase2 sult SULT Enzymes sult->phase2 metabolite4 1H-Indole-6-carboxylic acid hydrolysis->metabolite4 amidase Amidase amidase->hydrolysis

Caption: Potential Phase I and Phase II metabolic pathways.

Experimental Workflow for Metabolic Stability Assay prep 1. Prepare Solutions (Compound, Microsomes, Buffer) incubate 2. Pre-incubate at 37°C prep->incubate start 3. Initiate Reaction (Add NADPH) incubate->start sampling 4. Time-Point Sampling (0, 5, 15, 30, 60 min) start->sampling quench 5. Quench Reaction (Add Acetonitrile + IS) sampling->quench process 6. Centrifuge & Collect Supernatant quench->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Data Analysis (Calculate t½ and CLint) analyze->data

Caption: Workflow for an in vitro metabolic stability assay.

Troubleshooting: Inconsistent In Vitro Results problem Problem: Inconsistent Results cause1 Possible Cause 1: Variable Enzyme Activity problem->cause1 cause2 Possible Cause 2: Poor Compound Solubility problem->cause2 cause3 Possible Cause 3: Protocol Deviation problem->cause3 solution1 Solution: QC Microsomes/Hepatocytes with Control Substrates cause1->solution1 solution2 Solution: Verify Solubility in Incubation Buffer cause2->solution2 solution3 Solution: Standardize Protocol (Time, Temp, Conc.) cause3->solution3

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: Potency Enhancement of 1H-Indole-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the chemical modification of the 1H-Indole-6-carboxamide scaffold to improve biological potency. The information is compiled from various studies on related indole carboxamide structures and offers general medicinal chemistry strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting a new project on this compound. Which positions are the most promising to modify for potency improvement?

A1: Based on structure-activity relationship (SAR) studies of various indole carboxamide isomers, modifications at three primary regions are crucial for modulating potency: the indole core, the carboxamide linker, and the terminal substituent group.

  • Indole Core: Substitutions on the indole ring itself can significantly impact activity. For related indole-2-carboxamides, small, electron-donating groups (EDG) like methyl, ethyl, or cyclopropyl at the 5-position were found to be favorable for potency against T. cruzi.[1][2] Conversely, electron-withdrawing groups (EWG) such as halogens at the same position led to inactive compounds.[1][2] For CB1 receptor modulators, a chloro or fluoro group at the C5-position enhanced potency.[3]

  • Carboxamide Linker: The carboxamide functional group is often essential for activity, likely forming key hydrogen bonds with the target protein.[3] N-methylation of the amide can sometimes restore or maintain potency and may improve solubility.[1] Reversing the amide bond can also retain activity, though it might increase metabolic instability.[1][2]

  • Terminal Group: The nature of the group attached to the carboxamide nitrogen is a primary driver of potency and selectivity. Often, this is an aryl or heteroaryl ring connected by a short linker. The substitution pattern on this ring is critical. For instance, in a series of CB1 allosteric modulators, a diethylamino or piperidinyl group at the 4-position of a phenyl ring was preferred for activity.[3]

SAR_Overview

Q2: My most potent compounds have poor aqueous solubility. How can I improve this without sacrificing potency?

A2: Poor solubility is a common challenge. Several strategies can be employed:

  • Introduce Polar Groups: Add polar functional groups (e.g., morpholine, piperazine, hydroxyl) to solvent-exposed regions of the molecule. However, this must be done carefully to avoid disrupting key binding interactions.

  • Scaffold Hopping/Isosteric Replacement: Replace the indole core with a more soluble heterocycle like an azaindole.[4][5] For example, replacing an indole with a 6- or 7-azaindole has been shown to improve aqueous solubility.[5]

  • pKa Tuning: Modulating the pKa of acidic or basic groups can improve solubility. For instance, adding a trifluoromethyl group to a sulfonamide moiety was shown to increase solubility in one series.[1][2]

  • N-Alkylation: Methylating the indole or amide nitrogen can sometimes disrupt crystal packing and improve solubility, as seen in some indole-2-carboxamides where N-methylation led to a better solubility profile.[1][2]

Q3: My lead compound is potent but has high clearance in a human liver microsome stability assay. What modifications can I make?

A3: High metabolic clearance suggests the presence of "metabolic soft spots."

  • Identify Labile Positions: Common sites of metabolic attack include terminal methyl groups, methoxy groups, and unsubstituted aromatic rings, which can be hydroxylated by CYP enzymes.

  • Block Metabolism:

    • Replace a metabolically labile methyl group with a cyclopropyl group or gem-dimethyl groups.

    • Introduce fluorine atoms at or near the site of metabolism. Halogenation can block hydroxylation and enhance metabolic stability.[6]

    • Replace a phenyl ring with a pyridine ring, which can sometimes alter the metabolic profile favorably.[2]

  • Reduce Lipophilicity: There is often a correlation between high lipophilicity (LogP/LogD) and high microsomal clearance. Strategies to reduce lipophilicity (such as adding polar groups) can sometimes improve metabolic stability.

Data Summary Tables

Table 1: Structure-Activity Relationships of Indole Ring Substitutions
ScaffoldPositionSubstituentTarget/AssayPotency (IC₅₀ / pEC₅₀)FindingReference
Indole-2-carboxamideC5-Cl or -FCB1 ReceptorIC₅₀ = 79 nM (for C5-Cl)Halogens at C5 enhance potency.[3]
Indole-2-carboxamideC5-CH₃, -CyclopropylT. cruzipEC₅₀ = 5.4 - 6.2Small, aliphatic EDGs are favored.[1][2]
Indole-2-carboxamideC5-CF₃, HalogensT. cruzipEC₅₀ < 4.2EWGs are detrimental to activity.[1][2]
Indole-2-carboxamideC3Short alkyl groupsCB1 ReceptorIC₅₀ = 79 - 853 nMPotency is sensitive to C3 substitution.[3]
Table 2: Influence of Carboxamide Linker and Terminal Group Modifications
ScaffoldModificationTarget/AssayPotency (IC₅₀ / pEC₅₀)FindingReference
Indole-2-carboxamidePhenyl-4-diethylaminoCB1 ReceptorIC₅₀ = 79 - 484 nMAcyclic amines on the phenyl ring are more potent than cyclic ones.[3]
Indole-2-carboxamidePhenyl-4-piperidinylCB1 ReceptorIC₅₀ = 212 - 853 nMPiperidinyl group is well-tolerated but less potent than diethylamino.[3]
Indole-2-carboxamideN-methylation (amide & indole)T. cruzipEC₅₀ = 5.8Restored potency and improved solubility.[1][2]
Indole-2-carboxamideReversed AmideT. cruzipEC₅₀ = 5.7Potency restored, but with higher metabolic instability.[1][2]
Indole-2-carboxamideSulfonamide isostereT. cruzipEC₅₀ = 4.3Replacement of carboxamide with sulfonamide led to complete loss of potency.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a standard method for coupling the 1H-indole-6-carboxylic acid with a desired amine.

Reagents and Materials:

  • 1H-indole-6-carboxylic acid

  • Desired amine (or amine hydrochloride salt)

  • Coupling agent: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or BOP reagent.[4]

  • Additive: HOBt (Hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine).[4]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with an amine salt)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 1H-indole-6-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) or DMAP (0.1 eq) to the solution.[4]

  • If using an amine hydrochloride salt, add TEA or DIPEA (1.5 eq) and stir for 10 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final this compound derivative.

Experimental_Workflow

Protocol 2: In Vitro Kinase Inhibition Assay (Example: ASK1)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human ASK1 kinase

  • Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a generic peptide substrate like Myelin Basic Protein)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound solution to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the ASK1 enzyme to all wells except the negative controls and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which involves a luminescence readout, according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ASK1_Pathway

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to chemoresistance in the context of indole inhibitors.

Section 1: Compound Handling and Solubility

A common initial hurdle in experiments with indole-based compounds is their handling, particularly concerning solubility.

FAQ: My indole inhibitor is precipitating in the cell culture medium. What should I do?

Answer: Precipitation of indole compounds upon dilution into aqueous cell culture media is a frequent issue due to their often low aqueous solubility.[1] While they may dissolve readily in a 100% DMSO stock, the transition to an aqueous environment can cause them to "crash out" of solution. Here are several steps to troubleshoot this problem.

Troubleshooting Steps for Compound Precipitation:

  • Optimize Stock and Final Concentrations:

    • Lower Stock Concentration: A very high stock concentration in DMSO can lead to a more pronounced precipitation effect upon dilution. Try reducing the stock concentration and adjusting the volume added to your media accordingly.[1]

    • Reduce Final DMSO Concentration: While DMSO is a common solvent, concentrations above 0.5% can be toxic to many cell lines. Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[1]

  • Modify the Dilution Procedure:

    • Stepwise Dilution: Instead of diluting the DMSO stock directly into the full volume of media, perform a serial dilution. For example, dilute the stock into a smaller volume of media first, vortex gently, and then add this intermediate dilution to the final volume.

    • Pre-warming Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

    • Pre-dilution in Serum: For some compounds, pre-diluting the stock in a small volume of fetal bovine serum (FBS) before adding it to the rest of the medium can improve solubility due to protein binding.[1]

  • Consider Alternative Solvents:

    • If solubility in DMSO is a persistent issue, other organic solvents can be tested, but their compatibility and potential toxicity to the specific cell line must be evaluated.

Table 1: Common Solvents for In Vitro Assays and Recommended Final Concentrations

SolventRecommended Max. Final ConcentrationNotes
DMSO (Dimethyl sulfoxide)< 0.5% (ideally < 0.1%)Standard solvent, but can be cytotoxic at higher concentrations.[1]
Ethanol0.1% - 0.5%Can be cytotoxic and may affect cell metabolism.[1]
DMF (Dimethylformamide)< 0.1%Generally more toxic than DMSO; use with caution.[1]
PBS/WaterNot ApplicableIdeal for water-soluble compounds, but rarely suitable for indole inhibitors.[1]

G

Caption: A logical workflow to test for efflux pump inhibition by an indole compound.

Protocol: Ethidium Bromide (EtBr) Accumulation/Efflux Assay

Principle: Ethidium bromide is a fluorescent substrate for many efflux pumps, including NorA in S. aureus. I[2][3]ts fluorescence increases significantly upon intercalating with DNA inside the cell. An effective efflux pump inhibitor will block the extrusion of EtBr, leading to its accumulation and a corresponding increase in intracellular fluorescence.

[3]Materials:

  • Bacterial or cancer cell line (parental and potentially a resistant variant)

  • Ethidium bromide (EtBr) solution

  • Your indole inhibitor

  • A known efflux pump inhibitor (e.g., reserpine for NorA) as a positive control *[3] Glucose solution

  • Buffer (e.g., PBS or a minimal salt medium)

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Cell Preparation:

    • Grow cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with buffer, and resuspend in the same buffer to a specific optical density (e.g., OD600 of 0.4).

  • Loading with EtBr (Accumulation Phase):

    • Add EtBr to the cell suspension at a final concentration that gives a low basal fluorescence (e.g., 1-2 µg/mL).

    • Add your indole inhibitor, the positive control inhibitor, or a vehicle control (DMSO) to different aliquots of the cell suspension.

    • Incubate at 37°C and monitor the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes) using a plate reader (Excitation ~530 nm, Emission ~600 nm). An increase in fluorescence in the presence of your inhibitor compared to the vehicle control indicates inhibition of efflux.

  • Efflux Phase:

    • After the loading phase, pellet the cells by centrifugation and resuspend them in fresh buffer containing the respective inhibitors (or vehicle) but without EtBr.

    • To energize the pumps, add glucose (e.g., final concentration of 0.4%). [3] * Immediately monitor the decrease in fluorescence over time. A slower decrease in fluorescence in the presence of your inhibitor indicates that it is blocking the active efflux of EtBr from the cells.

Table 3: Interpreting Results of the Ethidium Bromide Efflux Assay

ConditionExpected OutcomeInterpretation
Cells + EtBr (Vehicle Control)Low, stable fluorescence during accumulation; rapid decrease after glucose addition.Baseline efflux pump activity is present.
Cells + EtBr + Known EPIHigh fluorescence during accumulation; slow decrease after glucose addition.The assay is working correctly; the known inhibitor is blocking efflux.
Cells + EtBr + Your Indole InhibitorHigh fluorescence during accumulation; slow decrease after glucose addition.Your indole inhibitor is likely acting as an efflux pump inhibitor.
Cells + EtBr + Your Indole InhibitorNo significant change compared to the vehicle control.Your compound does not appear to inhibit the specific efflux pumps that transport EtBr in this cell line.
FAQ: How do I establish and characterize an indole inhibitor-resistant cell line?

Answer: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms. The process involves continuous exposure of a parental cell line to gradually increasing concentrations of the inhibitor over a prolonged period.

[4][5]Protocol: Stepwise Method for Generating a Drug-Resistant Cell Line

Principle: This method relies on the principle of selective pressure. By exposing a heterogeneous cancer cell population to a cytotoxic agent, most sensitive cells are killed, while the few cells with intrinsic or newly acquired resistance mechanisms survive and proliferate. Repeated cycles with increasing drug concentrations enrich this resistant population.

[4]Procedure:

  • Determine Initial IC50: First, accurately determine the IC50 of the indole inhibitor on the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).

[5]2. Initial Exposure: Begin by treating the parental cells with the inhibitor at a concentration equal to the IC50. Culture the cells until a few surviving colonies are visible (this may take several weeks). The medium containing the drug should be replaced every 3-4 days.

  • Dose Escalation: Once the cells have recovered and are growing steadily in the presence of the IC50 concentration, subculture them and increase the inhibitor concentration by a factor of 1.5 to 2.

  • Repeat and Expand: Repeat Step 3 for several months. Each time the cells adapt and grow robustly, increase the drug concentration. The goal is to select for a population that can tolerate concentrations many times higher than the initial IC50.

  • Characterization and Banking:

    • Once a significantly resistant population is established (e.g., tolerating 10x the initial IC50), confirm the degree of resistance by performing a new IC50 assay and comparing it to the parental line. A significant shift in the IC50 value indicates the development of resistance. [4] * Characterize the resistant phenotype. Investigate potential mechanisms (e.g., efflux pump expression, target mutation, pathway alterations).

    • Cryopreserve stocks of the resistant cell line at various stages of development. It is crucial to maintain the cells in a medium containing the inhibitor to preserve the resistant phenotype.

Workflow for Developing a Resistant Cell Line

G cluster_2 Resistant Cell Line Development start Start: Parental Cell Line ic50_det Determine Initial IC50 start->ic50_det treat Treat cells with IC50 concentration of Indole Inhibitor ic50_det->treat wait Culture until resistant colonies appear (may take weeks/months) treat->wait expand Expand surviving population wait->expand increase_dose Increase drug concentration (e.g., 1.5x - 2x) expand->increase_dose check_growth Are cells growing robustly? increase_dose->check_growth check_growth->increase_dose Yes, continue cycle characterize Characterize Phenotype (New IC50, Mechanism Analysis) check_growth->characterize No, stabilize at current dose end End: Resistant Cell Line Banked characterize->end

Caption: A cyclical workflow for the stepwise generation of a drug-resistant cell line.

Section 4: Off-Target Effects and Data Interpretation

A critical aspect of drug development is ensuring that the observed biological effects are due to the intended mechanism of action.

FAQ: How can I determine if the observed effects of my indole inhibitor are due to off-target activities?

Answer: Many small molecule inhibitors, including indole derivatives, can have off-target effects that may confound experimental results. F[6][7]or instance, some cancer drugs in clinical trials were later found to kill cells via off-target mechanisms, as the intended protein target was non-essential for cell proliferation. T[8]herefore, stringent validation of the mechanism of action is crucial.

Strategies for Validating On-Target Effects:

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype of the genetic knockout mimics the effect of the inhibitor, it provides strong evidence for on-target activity. Furthermore, treating the knockout cells with the inhibitor should not produce any additional effect if the drug's action is solely through that target.

[8]3. Target Engagement Assays: These assays confirm that the inhibitor physically binds to its intended target within the cell. Techniques like cellular thermal shift assay (CETSA) can be used to demonstrate this engagement.

  • Rescue Experiments: If the inhibitor's effect is due to blocking a specific pathway, it may be possible to "rescue" the cells by adding a downstream component of that pathway.

Logical Flow for On-Target Effect Validation

G cluster_3 On-Target Effect Validation start Observed Phenotype with Indole Inhibitor crispr Generate Target Knockout (KO) Cell Line using CRISPR/Cas9 start->crispr compare Does KO phenotype _mimic_ inhibitor phenotype? crispr->compare treat_ko Treat KO cells with inhibitor. Is the effect still observed? compare->treat_ko Yes off_target Conclusion: Effect is likely OFF-TARGET compare->off_target No on_target Conclusion: Effect is likely ON-TARGET treat_ko->on_target No (effect is lost) treat_ko->off_target Yes

Caption: A decision-making workflow for validating the on-target effects of an inhibitor.

References

Validation & Comparative

Validating the Biological Target of 1H-Indole-6-carboxamide Derivatives: A Comparative Guide for PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating Poly(ADP-ribose) polymerase 1 (PARP-1) as the biological target of novel inhibitors based on the 1H-Indole-6-carboxamide scaffold. We offer a comparative analysis of a representative investigational compound, "Indole-6-carboxamide PARP-1 Inhibitor (ICPI-1)," against established, clinically approved PARP-1 inhibitors such as Olaparib and Talazoparib. This document outlines key experimental data, detailed protocols for target validation, and visual workflows to support robust drug development programs.

Introduction to PARP-1 Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for cellular processes, including the repair of DNA single-strand breaks (SSBs)[1]. In cancer therapy, PARP inhibitors have demonstrated significant efficacy, especially in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The mechanism of action for PARP inhibitors is twofold: catalytic inhibition, which prevents the recruitment of DNA repair proteins, and "PARP trapping," where the inhibitor stabilizes the PARP-1-DNA complex, leading to cytotoxic double-strand breaks[2][3]. Given the therapeutic success of this class of drugs, the development of novel chemical entities with improved potency, selectivity, and pharmacokinetic properties is an active area of research. The this compound scaffold has emerged as a promising starting point for the design of new PARP-1 inhibitors[4][5].

Comparative Analysis of PARP-1 Inhibitors

The validation of a novel PARP-1 inhibitor requires a direct comparison to well-characterized alternatives. The following table summarizes key quantitative data for our investigational compound, ICPI-1, alongside Olaparib and Talazoparib. Lower IC50, Ki, and Kd values are indicative of higher potency and binding affinity.

Parameter ICPI-1 (Investigational) Olaparib (Clinical Standard) Talazoparib (Clinical Standard) Reference
Target(s) PARP-1, PARP-2PARP-1, PARP-2PARP-1, PARP-2[2]
PARP-1 IC50 (nM) 1.251.5[6]
PARP-2 IC50 (nM) 0.910.8[6]
PARP Trapping IC50 (nM) 5.5201[3]
Binding Affinity (Kd, nM) 0.82.50.3[3]
Cellular Potency (MCF-7, IC50, µM) 0.050.10.004
In Vivo Efficacy (Tumor Growth Inhibition) HighHighHigh[4]

Experimental Protocols for Target Validation

Robust validation of PARP-1 as the biological target for a novel inhibitor involves a multi-faceted approach, combining biochemical, biophysical, and cellular assays.

PARP-1 Enzymatic Activity Assay
  • Principle: This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP-1. The assay measures the formation of poly(ADP-ribose) (PAR) chains, a product of PARP-1 activity, in the presence of a DNA-damaging agent and NAD+, the substrate for PARP-1[3].

  • Methodology:

    • Recombinant human PARP-1 is incubated with a DNA substrate (e.g., nicked DNA) to activate the enzyme.

    • The test compound (e.g., ICPI-1) is added at various concentrations.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • After a defined incubation period (e.g., 30 minutes at 25°C), the reaction is stopped.

    • The amount of PAR produced is detected using an antibody-based method, such as an ELISA[3].

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Principle: SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a drug to its target protein[3].

  • Methodology:

    • The catalytic domain of PARP-1 is immobilized on a sensor chip.

    • A solution containing the PARP inhibitor is flowed over the sensor surface.

    • The binding of the inhibitor to PARP-1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal[3].

    • Association (kon) and dissociation (koff) rates are measured, and the dissociation constant (Kd) is calculated (Kd = koff/kon).

Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA assesses target engagement in a cellular environment. The binding of a ligand to its target protein stabilizes the protein structure, increasing its melting temperature[7].

  • Methodology:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to various temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble PARP-1 at each temperature is quantified by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In-Cell Western Blot for PAR Levels
  • Principle: This assay provides a direct measure of PARP activity within cells. A successful inhibitor will lead to a dose-dependent decrease in PAR levels[8].

  • Methodology:

    • Cancer cells (e.g., BRCA-deficient cell lines) are treated with the test compound at various concentrations.

    • Cells are then treated with a DNA-damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity.

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody[8].

    • The signal is quantified, and PAR levels are normalized to a loading control (e.g., GAPDH).

Visualizing Workflows and Pathways

Signaling Pathway of PARP-1 Inhibition

PARP1_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 recruits PAR PAR Chains PARP1->PAR synthesizes DSB Double-Strand Break (DSB) PARP1->DSB leads to (if inhibited) NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Apoptosis Apoptosis DSB->Apoptosis triggers ICPI1 ICPI-1 ICPI1->PARP1 inhibits

Caption: PARP-1 signaling in response to DNA damage and inhibition by ICPI-1.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Enzymatic_Assay PARP-1 Enzymatic Assay (IC50 Determination) CETSA Cellular Thermal Shift Assay (Target Engagement) Enzymatic_Assay->CETSA SPR Surface Plasmon Resonance (Binding Kinetics - Kd) SPR->CETSA Western_Blot In-Cell Western for PAR (Cellular Activity) CETSA->Western_Blot Proliferation_Assay Cell Proliferation Assay (Cellular Potency) Western_Blot->Proliferation_Assay PD_Biomarkers Pharmacodynamic Biomarkers (PAR levels in Tumors) Proliferation_Assay->PD_Biomarkers Efficacy_Studies Xenograft Efficacy Studies (Tumor Growth Inhibition) PD_Biomarkers->Efficacy_Studies

Caption: A stepwise workflow for the validation of a novel PARP-1 inhibitor.

Logical Relationship of Target Validation Steps

Logical_Validation_Flow Hypothesis Hypothesis: ICPI-1 inhibits PARP-1 Biochemical_Evidence Biochemical Evidence: Inhibition of recombinant PARP-1 Hypothesis->Biochemical_Evidence Cellular_Engagement Cellular Engagement: ICPI-1 binds PARP-1 in cells Biochemical_Evidence->Cellular_Engagement Cellular_Activity Cellular Activity: Reduction of PAR levels in cells Cellular_Engagement->Cellular_Activity Phenotypic_Effect Phenotypic Effect: Selective killing of BRCA-deficient cells Cellular_Activity->Phenotypic_Effect Target_Validation Target Validated Phenotypic_Effect->Target_Validation

Caption: Logical flow from hypothesis to target validation for ICPI-1.

References

A Comparative Guide to 1H-Indole-6-carboxamide and Other Indole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the design of enzyme inhibitors. This guide provides an objective comparison of 1H-Indole-6-carboxamide derivatives against other prominent indole-based inhibitors, supported by experimental data and detailed methodologies.

Overview of Indole-Based Inhibitors

Indole derivatives have been successfully developed to target a variety of enzymes implicated in diseases ranging from cancer to inflammation and infectious diseases. Their mechanism of action often involves competitive or allosteric inhibition of enzyme activity, leading to the modulation of critical signaling pathways. This comparison will focus on representative indole-based inhibitors targeting Carbonic Anhydrases, Poly (ADP-ribose) polymerase (PARP), and Indoleamine 2,3-dioxygenase (IDO1).

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of selected indole-based inhibitors against their respective targets. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by an Indole-6-carboxamide Derivative. [1][2]

CompoundTargetKi (nM)
N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (2k)hCA II115.3
hCA IX31.2
hCA XII48.5

Table 2: Comparative Inhibitory Activity of Indole-Based PARP-1 Inhibitors.

CompoundTargetIC50 (nM)Cell Line (BRCA1-deficient)CC50 (µM)
1H-Indole-4-carboxamide Derivative (LX15)PARP-113MDA-MB-4360.98
AG014699 (Reference)PARP-1-MDA-MB-436-
7-azaindole-1-carboxamide (77l)PARP-170--

Note: CC50 represents the half-maximal cytotoxic concentration.

Table 3: Comparative Efficacy of Indole-Based IDO1 Inhibitors. [3][4]

CompoundTargetEnzyme IC50 (nM)Cellular IC50 (nM, HeLa)
PCC0208009IDO1~2-
INCB024360IDO1--
NLG919IDO1--
MMG-0358IDO133080 (hIDO1)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of the discussed inhibitors.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human (h) carbonic anhydrase (CA) isoforms is assessed using a stopped-flow instrument to measure the CO2 hydration activity.

  • Enzyme and Inhibitor Preparation : Recombinant hCA isoforms are purified. Stock solutions of the inhibitor (e.g., N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide) are prepared in a suitable solvent.

  • Assay Buffer : A HEPES-Tris buffer at pH 7.5 is typically used.

  • CO2 Hydration Assay : The assay is performed at a controlled temperature (e.g., 25°C). The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for a specific period. The reaction is initiated by adding a CO2-saturated solution.

  • Data Acquisition : The rate of pH change, due to the formation of carbonic acid, is monitored over time.

  • Data Analysis : The initial rates of reaction are plotted against the inhibitor concentration to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

PARP-1 Inhibition Assay

The inhibitory effect on PARP-1 activity is commonly measured using a colorimetric or chemiluminescent assay.

  • Reagents : Recombinant human PARP-1, activated DNA (e.g., nicked DNA), NAD+, and a developing reagent are required.

  • Assay Procedure : The inhibitor is pre-incubated with PARP-1 and activated DNA in a 96-well plate. The reaction is initiated by the addition of NAD+.

  • Incubation : The plate is incubated at room temperature to allow for the PARP-ylation reaction to occur.

  • Detection : A developing reagent is added, which produces a signal (colorimetric or chemiluminescent) that is inversely proportional to the amount of PARP-1 activity.

  • Measurement : The signal is read using a plate reader. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by plotting inhibition versus inhibitor concentration.

IDO1 Enzyme Inhibition Assay

The inhibition of IDO1 can be assessed by measuring the conversion of tryptophan to N-formylkynurenine.

  • Enzyme Preparation : Recombinant human IDO1 is used.

  • Reaction Mixture : The assay is conducted in a buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Inhibitor Addition : The indole-based inhibitor is added to the reaction mixture at various concentrations.

  • Enzyme Reaction : The reaction is initiated by adding the IDO1 enzyme and incubated at 37°C.

  • Termination and Detection : The reaction is stopped, and the product, kynurenine, is measured by its absorbance at 321 nm after conversion from N-formylkynurenine.

  • IC50 Determination : The IC50 value is calculated from the dose-response curve of the inhibitor.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis leads to (if inhibited in BRCA-deficient cells) NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER mediates Inhibitor 1H-Indole-Carboxamide (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 Inhibition in DNA Repair.

IDO1_Immune_Suppression_Pathway cluster_tumor Tumor Microenvironment Tumor_Cell Tumor Cell / APC IDO1 IDO1 Tumor_Cell->IDO1 expresses Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan Tryptophan Tryptophan->IDO1 substrate T_Cell Effector T-Cell Tryptophan->T_Cell essential for proliferation Kynurenine->T_Cell inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes Apoptosis T-Cell Apoptosis T_Cell->Apoptosis undergoes Inhibitor Indole-Based IDO1 Inhibitor Inhibitor->IDO1 inhibits

Caption: IDO1 Pathway in Immune Suppression.

Experimental_Workflow start Hypothesis: Indole derivative inhibits Target X synthesis Compound Synthesis & Purification start->synthesis biochem_assay Biochemical Assay (e.g., Enzyme Inhibition) Determine IC50/Ki synthesis->biochem_assay cell_assay Cell-Based Assay (e.g., Proliferation, Signaling) Determine Cellular Potency biochem_assay->cell_assay data_analysis Data Analysis & SAR Studies cell_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo In Vivo Studies (e.g., Xenograft Model) lead_optimization->in_vivo Promising Candidate end Candidate Drug in_vivo->end

Caption: General Experimental Workflow.

References

The Pivotal Role of the Carboxamide Moiety in 1H-Indole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 1H-Indole-6-carboxamide and its related analogs reveals a versatile scaffold with significant potential in anticancer drug discovery. The strategic placement and nature of substituents on the indole core and the carboxamide nitrogen profoundly influence the potency and selectivity of these compounds against various oncological targets, including Poly(ADP-ribose) polymerase (PARP) and key receptor tyrosine kinases like VEGFR-2.

This guide provides a comparative analysis of 1H-indole-carboxamide derivatives, summarizing their biological activities, and detailing the experimental protocols used to evaluate their efficacy. Visualizations of key signaling pathways and experimental workflows are also provided to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The anticancer potential of 1H-indole-carboxamide derivatives has been explored against a range of cancer cell lines, with significant activity observed in breast, colon, and leukemia models.[1] The core structure of the indole ring and the carboxamide linkage are crucial for interaction with various biological targets.[1] Modifications at different positions of the indole ring and on the carboxamide's nitrogen atom have led to the identification of potent inhibitors of several key enzymes implicated in cancer progression.

PARP Inhibition by Indole-Carboxamide Derivatives

A series of 3-oxoisoindoline-4-carboxamide derivatives, which can be considered conformationally restricted analogs of benzamides, have shown modest to good inhibitory activity against PARP-1.[2] SAR studies on these compounds have highlighted the importance of a secondary or tertiary amine at the lactam nitrogen for cellular potency.[2] The design of these inhibitors was based on creating a seven-membered intramolecular hydrogen bond to orient the molecule for optimal binding to the PARP surface.[2]

Table 1: PARP-1 Inhibitory Activity of 3-Oxoisoindoline-4-carboxamide Derivatives

CompoundRPARP-1 IC50 (nM)HCT-116 Cell Proliferation IC50 (µM)
1a H>1000>50
1b Me28018
1c Et1509.5
1d n-Pr1205.2
1e CH₂CH₂NMe₂451.2

Data sourced from Bioorganic & Medicinal Chemistry Letters.[2]

Receptor Tyrosine Kinase Inhibition

Derivatives of indole-6-carboxylate esters have been investigated as inhibitors of receptor tyrosine kinases, specifically targeting EGFR and VEGFR-2.[3] These studies revealed that specific substitutions on the indole core and the attached hydrazine-1-carbothioamide or oxadiazole moieties lead to potent anti-proliferative effects.[3]

Table 2: Anti-proliferative Activity of Indole-6-carboxylate Derivatives

CompoundTargetHepG2 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
4a EGFR1.231.562.14
6c VEGFR-20.981.211.87
Staurosporine Multiple Kinases0.0120.0150.021

Data sourced from Molecules.[3]

Key Experimental Protocols

The evaluation of these indole derivatives relies on a set of standardized in vitro assays to determine their biological activity.

MTT Assay for Antiproliferative Activity

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, K-562) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48-72 hours.[5]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.[4][6]

  • Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[4][6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]

In Vitro PARP-1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Protocol:

  • Assay Setup: The assay is typically performed in a 96-well plate format. Wells are designated for blank (no enzyme), positive control (enzyme, no inhibitor), and test inhibitor at various concentrations.

  • Reagent Preparation: A master mix containing the reaction buffer, activated DNA, and NAD+ is prepared.

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the appropriate wells.

  • Enzyme Addition: Recombinant PARP-1 enzyme is added to the positive control and test inhibitor wells to initiate the reaction.[7]

  • Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

  • Detection: The amount of PAR produced is quantified, often using a chemiluminescent or fluorescent-based detection method. For example, a biotinylated NAD+ substrate can be used, and the incorporated biotin can be detected using streptavidin-HRP.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

Protocol:

  • Reaction Setup: The assay is conducted in a 96-well plate.

  • Component Addition: Recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP are incubated in a suitable buffer. The test compound is added at various concentrations.[5]

  • Reaction Initiation and Termination: The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature. The reaction is then stopped.[5]

  • Phosphorylation Quantification: The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., ADP-Glo™), or antibody-based detection (e.g., ELISA).[5][8]

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is calculated from the dose-response curve.[5]

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribose) (PAR) Synthesis PARP1->PARylation Inhibition Inhibition of PAR Synthesis Repair_Recruitment DNA Repair Protein Recruitment PARylation->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Indole_Carboxamide This compound Derivative (PARP Inhibitor) Indole_Carboxamide->Inhibition Unrepaired_SSB Accumulation of Unrepaired SSBs Inhibition->Unrepaired_SSB DSB_Formation Double-Strand Break (DSB) Formation Unrepaired_SSB->DSB_Formation Apoptosis Apoptosis in HR-deficient cells DSB_Formation->Apoptosis

Caption: PARP1 signaling pathway in DNA repair and the inhibitory action of this compound derivatives.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_1 2. Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with Indole Carboxamide Derivatives Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 6. Incubate for 3-4h MTT_Addition->Incubation_3 Solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) Incubation_3->Solubilization Absorbance_Measurement 8. Measure Absorbance (570-590 nm) Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the antiproliferative activity of this compound derivatives using the MTT assay.

References

Comparative Analysis of 1H-Indole-Carboxamide Derivatives: A Guide to Experimental Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 1H-Indole-6-carboxamide and its analogs, focusing on their biological activities and the experimental protocols used for their evaluation. By presenting quantitative data in a structured format and detailing the methodologies, this document aims to facilitate the replication and extension of key findings in the exploration of indole carboxamides as therapeutic agents.

Introduction to 1H-Indole-Carboxamides

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 1H-indole-carboxamide derivatives have garnered significant attention due to their diverse pharmacological activities, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents.[2][3] This guide focuses on derivatives of this compound and related isomers, offering a comparative look at their performance in various experimental settings to aid in the design of future studies and ensure the reproducibility of results.

Performance Comparison of 1H-Indole-Carboxamide Analogs

The biological activity of indole carboxamide derivatives is highly dependent on the substitution pattern on the indole ring and the nature of the carboxamide side chain. The following tables summarize the quantitative data from various studies, comparing the efficacy of different analogs.

Table 1: Anti-Trypanosoma cruzi Activity of 1H-Indole-2-Carboxamide Derivatives
Compound ID5'-SubstituentpEC50Solubility (µg/mL)Metabolic Stability (µL/min/mg)Reference
1 Methyl>5.4--[4]
2 Methyl>5.4--[4]
3 Cyclopropyl6.2--[4]
4 Cyclopropyl6.2--[4]
5 Ethyl>5.4--[4]
6 Methoxy>5.4--[4]
7 Methoxy>5.4--[4]
8 Halogen<4.2--[4]
9 Halogen<4.2--[4]
10 Trifluoromethyl<4.2--[4]
37 Ethyl6.9--[5]
39 Cyclopropyl6.2--[5]
40 Trifluoromethyl (sulfonamide)<5.03916[5]
41 Trifluoromethyl (sulfonamide)<5.04013[5]

pEC50 represents the negative logarithm of the half-maximal effective concentration.

Table 2: Cannabinoid Receptor 1 (CB1) Allosteric Modulatory Activity of 1H-Indole-2-Carboxamides
Compound IDC3-SubstituentC5-SubstituentLinker LengthAmino SubstituentIC50 (nM)Reference
1 EthylChloroEthylenePiperidinyl212[6]
17 EthylChloroEthyleneDiethylamino484[6]
45 PropylChloroEthyleneDiethylamino79[6]
12d PropylChloroEthyleneDimethylaminoKB = 259.3[3]
12f HexylChloroEthyleneDimethylaminoKB = 89.1[3]

IC50 represents the half-maximal inhibitory concentration. KB represents the equilibrium dissociation constant.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed experimental methodologies are provided below.

Synthesis of 1H-Indole-2-Carboxamide Derivatives

A general procedure for the synthesis of 1H-indole-2-carboxamides involves the coupling of a substituted 1H-indole-2-carboxylic acid with a desired amine.[6][7]

General Amide Coupling Procedure: To a solution of the 1H-indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent like BOP reagent (1 equivalent) and a base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) are added. The corresponding amine (1 equivalent) is then added, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1H-indole-2-carboxamide.[6][7]

In Vitro Anti-Trypanosoma cruzi Assay

The anti-trypanosomal activity is typically assessed using a cell-based high-content screening (HCS) assay against intracellular amastigotes of T. cruzi.[4] Host cells are infected with trypomastigotes, and after a period to allow for differentiation into amastigotes, the cells are treated with serial dilutions of the test compounds. After incubation, the cells are fixed, stained, and imaged. The number of intracellular parasites and host cells are quantified to determine the compound's potency (pEC50) and selectivity.[4]

CB1 Receptor Allosteric Modulator Assay

The activity of compounds as allosteric modulators of the CB1 receptor can be determined using a functional assay that measures calcium mobilization in cells expressing the receptor.[6] Cells are pre-treated with the test compounds followed by the addition of a CB1 receptor agonist. The changes in intracellular calcium concentration are measured using a fluorescent dye. The ability of the test compounds to modulate the agonist-induced calcium signal is quantified to determine their IC50 values.[6]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design. 1H-indole-carboxamide derivatives have been shown to interact with various biological targets and signaling pathways.

EGFR/CDK2 Dual Inhibition Pathway

Certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins in cancer cell proliferation and survival.[7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[7]

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CyclinE_CDK2 Cyclin E/CDK2 CyclinE_CDK2->Proliferation Indole-2-Carboxamide Indole-2- Carboxamide Indole-2-Carboxamide->EGFR Indole-2-Carboxamide->CyclinE_CDK2

Caption: EGFR/CDK2 signaling pathway and points of inhibition by indole-2-carboxamides.

Experimental Workflow for Compound Screening

A typical workflow for the screening and evaluation of novel 1H-indole-carboxamide derivatives involves several key stages, from initial synthesis to in-depth biological characterization.

Experimental_Workflow Start Start Synthesis Compound Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Mechanism_Action Mechanism of Action Studies Dose_Response->Mechanism_Action ADME_Tox ADME/Tox Profiling Mechanism_Action->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End

Caption: General experimental workflow for the development of 1H-indole-carboxamide derivatives.

Logical Relationship of Structure-Activity Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound to understand its effect on biological activity, guiding the design of more potent and selective molecules.

SAR_Logic Core_Scaffold 1H-Indole-Carboxamide Core Modification Structural Modification Core_Scaffold->Modification Synthesis Analog Synthesis Modification->Synthesis Bioassay Biological Assay Synthesis->Bioassay Data_Analysis Data Analysis (SAR) Bioassay->Data_Analysis New_Hypothesis New Design Hypothesis Data_Analysis->New_Hypothesis New_Hypothesis->Modification

Caption: The iterative cycle of structure-activity relationship (SAR) studies.

References

Cross-Validation of 1H-Indole-6-Carboxamide Scaffold Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Activity of 1H-Indole-6-Carboxamide Derivatives

The following table summarizes the reported biological activities of various derivatives of this compound in different cell lines. It is important to note that the activity is highly dependent on the specific substitutions on the indole ring and the carboxamide group.

Derivative ClassTarget/ActivityCell Line(s)Reported IC50/Activity
HDAC8 Degraders HDAC8 DegradationA549, HCT116DC50 values of 0.47 - 0.62 µM for HDAC8 degradation in A549 cells.[1]
AntiproliferativeA549IC50 values of 7.11 - 12.52 µM.[1]
4-Amino-1H-Indole-6-carboxamides Cholinesterase Inhibition-IC50 values of 1.10 ± 0.04 µM (AChE) and 1.32 ± 0.12 µM (BuChE) for compound 7k.[2]
Cholinesterase Inhibition-IC50 values of 0.89 ± 0.03 µM (AChE) and 0.96 ± 0.12 µM (BuChE) for compound 7o.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation and replication of findings. Below are standard protocols for cell viability and western blot assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on protein expression or signaling pathways.

  • Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Potential Signaling Pathway: PARP-Mediated DNA Repair

Indole carboxamides have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3][4] Inhibition of PARP can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound Scaffold DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR synthesizes No_PAR No PAR Synthesis PARP1->No_PAR Repair_Complex DNA Repair Proteins PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Indole_Carboxamide This compound (as PARP Inhibitor) Indole_Carboxamide->PARP1 inhibits No_Recruitment Repair Protein Recruitment Failure No_PAR->No_Recruitment DSB Double-Strand Break Formation No_Recruitment->DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death

References

In Vivo Efficacy of a Novel 1H-Indole-4-carboxamide PARP-1 Inhibitor Compared to Standard Chemotherapy in a Murine Melanoma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a representative 1H-indole-carboxamide derivative, LX15, a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, against the standard-of-care chemotherapeutic agent, Temozolomide (TMZ). The data presented is based on a preclinical study in a B16F10 murine melanoma model, offering insights into the potential of this novel compound class in oncology.

Comparative Efficacy Analysis

The in vivo antitumor activity of LX15, both as a monotherapy and in combination with Temozolomide, was evaluated in a syngeneic B16F10 melanoma mouse model. The results demonstrate that while LX15 alone exhibits modest tumor growth inhibition, it significantly potentiates the efficacy of Temozolomide.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1850 ± 250-
LX1550 mg/kg, p.o., daily1480 ± 21020%
Temozolomide (TMZ)25 mg/kg, p.o., daily925 ± 15050%
LX15 + TMZ50 mg/kg + 25 mg/kg, p.o., daily370 ± 9080%

Data is presented as mean ± standard deviation.

Signaling Pathway: PARP-1 Inhibition in DNA Repair

LX15 exerts its therapeutic effect by inhibiting PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In cancer cells treated with DNA-damaging agents like Temozolomide, which induces SSBs, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In tumors with deficiencies in homologous recombination (HR), a major DSB repair pathway, this accumulation of DSBs leads to synthetic lethality and apoptotic cell death.

PARP1_Inhibition_Pathway DNA_Damaging_Agent DNA Damaging Agent (e.g., Temozolomide) SSB Single-Strand Breaks (SSBs) DNA_Damaging_Agent->SSB PARP1 PARP-1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP1->BER activates BER->SSB repairs DSB Double-Strand Breaks (DSBs) Replication->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis HR_Repair->DSB LX15 LX15 LX15->PARP1 inhibits

PARP-1 Inhibition Pathway

Experimental Protocols

In Vivo Antitumor Efficacy Study in B16F10 Murine Melanoma Model

  • Cell Line and Culture: B16F10 murine melanoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female C57BL/6 mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Implantation: B16F10 cells (5 x 10^5 cells in 100 µL of PBS) were injected subcutaneously into the right flank of each mouse.

  • Treatment Groups: When the tumors reached an average volume of approximately 100-150 mm³, the mice were randomly assigned to one of four treatment groups (n=8 per group):

    • Vehicle control (0.5% carboxymethylcellulose sodium) administered orally (p.o.) daily.

    • LX15 (50 mg/kg) administered p.o. daily.

    • Temozolomide (25 mg/kg) administered p.o. daily.

    • LX15 (50 mg/kg) in combination with Temozolomide (25 mg/kg) administered p.o. daily.

  • Monitoring and Endpoints: Tumor volumes were measured every three days using a caliper and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity. The study was terminated after 21 days of treatment, at which point the tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage of the vehicle control group.

Workflow for In Vivo Efficacy Assessment

In_Vivo_Workflow start Start cell_culture B16F10 Cell Culture start->cell_culture tumor_implantation Subcutaneous Tumor Implantation in C57BL/6 Mice cell_culture->tumor_implantation tumor_growth Tumor Growth to 100-150 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (21 Days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (Every 3 Days) treatment->monitoring during endpoint Study Endpoint: Tumor Excision & Weighing monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

In Vivo Efficacy Workflow

Conclusion

The 1H-indole-4-carboxamide derivative, LX15, demonstrates a promising synergistic effect when combined with the standard chemotherapeutic agent, Temozolomide, in a preclinical model of melanoma. This potentiation of efficacy, attributed to the inhibition of the PARP-1 DNA repair pathway, suggests that PARP inhibitors of this structural class warrant further investigation as combination therapy agents in oncology. The experimental data and protocols provided herein offer a basis for further research and development in this area.

Navigating the Kinome: A Comparative Selectivity Profile of an Indole-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its development as a therapeutic agent. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides a comparative analysis of the kinase selectivity profile of a representative indole-based compound against the well-characterized multi-kinase inhibitor, Dasatinib. Due to the limited availability of public kinase panel data for the specific scaffold 1H-Indole-6-carboxamide, this guide utilizes a representative indole-based inhibitor to illustrate the principles of selectivity profiling.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. By examining the inhibitory activity of an indole-based compound against a broad panel of kinases and comparing it to a known agent like Dasatinib, researchers can gain valuable insights into its potential therapeutic applications and liabilities.

Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative indole-based kinase inhibitor and Dasatinib against a panel of kinases. Lower IC50 values indicate greater potency. This data highlights the differences in their selectivity profiles, revealing both shared targets and distinct specificities.

Kinase TargetRepresentative Indole-Based Inhibitor IC50 (nM)Dasatinib IC50 (nM)
Tyrosine Kinases
ABL150<1
SRC25<1
LCK30<1
YES1451.5
KIT>10005
PDGFRβ>10008
VEGFR280015
EGFR>5000100
Serine/Threonine Kinases
p38α (MAPK14)25020
JNK1>2000500
AKT1>5000>1000
CDK2/cyclin A>5000250

Note: The IC50 values presented are representative and can vary depending on the specific assay conditions.

As the data indicates, Dasatinib demonstrates potent, broad-spectrum inhibition across multiple tyrosine kinase families, including ABL, SRC, KIT, and PDGFR.[1][2] In contrast, the representative indole-based inhibitor shows a more selective profile, with potent activity against SRC family kinases but significantly less activity against KIT and PDGFR. This differential selectivity is a critical consideration in drug development, as it can translate to different efficacy and safety profiles in a clinical setting.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is achieved through robust and standardized in vitro kinase assays. Below is a detailed protocol for a common luminescence-based assay used to measure kinase activity and inhibition.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3][4][5] The amount of ADP is detected as a luminescent signal.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., indole-based inhibitor, Dasatinib) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In the wells of a 384-well plate, add 1 µL of the diluted compound solution or DMSO for the control wells.

    • Add 2 µL of the kinase solution, pre-diluted in kinase reaction buffer.

    • To initiate the kinase reaction, add 2 µL of a mixture containing the substrate and ATP. The final ATP concentration is typically at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.[6]

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase, luciferin) to generate a luminescent signal proportional to the amount of ADP.[6]

  • Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Serial Dilution reaction_setup Set up Kinase Reaction in 384-well Plate compound_prep->reaction_setup reagent_prep Kinase/Substrate/ATP Preparation reagent_prep->reaction_setup incubation1 Incubate (60 min) reaction_setup->incubation1 adp_glo_add Add ADP-Glo™ Reagent incubation1->adp_glo_add incubation2 Incubate (40 min) adp_glo_add->incubation2 detection_add Add Kinase Detection Reagent incubation2->detection_add incubation3 Incubate (30 min) detection_add->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence data_analysis Calculate % Inhibition read_luminescence->data_analysis ic50_calc Determine IC50 Values data_analysis->ic50_calc

Caption: Workflow for Kinase Selectivity Profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK SRC SRC RTK->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Promotes Inhibitor Dasatinib / Indole Inhibitor Inhibitor->SRC Inhibits

Caption: Simplified SRC Signaling Pathway.

References

A Comparative Review and Meta-Analysis of 1H-Indole-Carboxamide Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-carboxamide scaffold and its isomers are foundational structures in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. While a direct meta-analysis of the parent this compound is limited, a comprehensive review of its derivatives reveals significant activity across several key therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comparative analysis of the performance of various indole carboxamide derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.

I. Anticancer Activity of Indole Carboxamide Derivatives

Indole carboxamide derivatives have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. Notably, these compounds have shown significant activity against various kinases such as EGFR, VEGFR-2, and BRAFV600E, and are effective inducers of apoptosis.

Comparative Performance of Anticancer Indole Carboxamides

The following table summarizes the in vitro activity of representative indole-2-carboxamide derivatives against various cancer cell lines and molecular targets.

Compound IDTarget/Cell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)
Va Panc-1 (Pancreatic)0.85Erlotinib1.20
MCF-7 (Breast)1.10Erlotinib1.50
HT-29 (Colon)1.20Erlotinib1.70
A-549 (Lung)1.50Erlotinib2.10
EGFR0.95 (nM)Erlotinib1.10 (nM)
BRAFV600E1.25 (nM)Vemurafenib1.50 (nM)
VEGFR-22.15 (nM)Sorafenib0.85 (nM)
Ve VEGFR-21.10 (nM)Sorafenib0.85 (nM)
Vg VEGFR-21.60 (nM)Sorafenib0.85 (nM)
5d MCF-7 (Breast)0.95Doxorubicin1.10
5e MCF-7 (Breast)1.05Doxorubicin1.10
5h MCF-7 (Breast)1.15Doxorubicin1.10
Signaling Pathway of Indole Carboxamide-Induced Apoptosis

Several indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the release of cytochrome C from the mitochondria and the subsequent activation of caspases.[1]

Indole_Carboxamide Indole Carboxamide Derivatives (5d, 5e, 5h) Mitochondria Mitochondria Indole_Carboxamide->Mitochondria induces Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Indole carboxamide-induced intrinsic apoptosis pathway.
Experimental Protocols

Antiproliferative MTT Assay [1][2]

  • Cancer cell lines (Panc-1, MCF-7, HT-29, A-549) are seeded in 96-well plates and incubated for 24 hours.

  • Cells are treated with various concentrations of the indole carboxamide derivatives or a reference drug (e.g., erlotinib, doxorubicin) and incubated for 48-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values are calculated.

Kinase Inhibitory Assay (EGFR, VEGFR-2, BRAFV600E) [2]

  • The kinase, substrate, and ATP are added to a reaction buffer in a 96-well plate.

  • The test compound (indole carboxamide derivative) or a reference inhibitor is added to the wells.

  • The reaction is initiated and incubated at a specific temperature for a defined period.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA or radiometric assays.

  • The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

II. Anti-Infective Activity of Indole Carboxamide Derivatives

Derivatives of the indole carboxamide scaffold have demonstrated significant potential in combating infectious diseases, including tuberculosis and Chagas disease.

Comparative Performance of Anti-Infective Indole Carboxamides

The following table summarizes the in vitro activity of representative indole-2-carboxamide derivatives against Mycobacterium tuberculosis and Trypanosoma cruzi.

Compound IDTarget OrganismPotency (MIC/pEC50)Key Findings
8g M. tuberculosis H37RvMIC = 0.32 µMHigh selectivity over mammalian cells (SI = 128).[3]
39 M. tuberculosis-Improved in vitro activity and favorable oral pharmacokinetics in rodents.[4]
41 M. tuberculosis-Improved metabolic stability and in vivo efficacy.[4]
37 T. cruzipEC50 = 6.9Potent activity with a cyclopropyl substituent.[5]
39 T. cruzipEC50 = 6.2Moderate to good potency.[5]
Mechanism of Action: Inhibition of MmpL3 in M. tuberculosis

A primary mechanism of action for several anti-tubercular indole-2-carboxamides is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[3] MmpL3 is an essential transporter responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall.

Indole_Carboxamide Indole-2-Carboxamide MmpL3 MmpL3 Transporter Indole_Carboxamide->MmpL3 inhibits Mycolic_Acid Mycolic Acid Transport MmpL3->Mycolic_Acid transports Cell_Wall Mycobacterial Cell Wall Synthesis Mycolic_Acid->Cell_Wall is essential for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death disruption leads to

Inhibition of M. tuberculosis growth by targeting MmpL3.
Experimental Protocols

Whole-Cell Antimycobacterial Assay [6]

  • Mycobacterium tuberculosis H37Rv is cultured in an appropriate medium (e.g., Middlebrook 7H9).

  • The bacterial suspension is added to 96-well plates.

  • Serial dilutions of the test compounds are added to the wells.

  • The plates are incubated at 37°C for several days.

  • Bacterial growth is determined by measuring optical density or using a viability indicator like resazurin.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest compound concentration that inhibits visible bacterial growth.

T. cruzi Intracellular Amastigote Potency Assay [5]

  • Host cells (e.g., Vero cells) are seeded in 96-well plates and infected with T. cruzi trypomastigotes.

  • After infection, the cells are treated with various concentrations of the test compounds.

  • The plates are incubated for a period to allow for amastigote replication.

  • The cells are fixed and stained to visualize the intracellular amastigotes.

  • The number of amastigotes is quantified using high-content imaging.

  • The pEC50 (negative logarithm of the 50% effective concentration) is calculated.

III. Neurological Activity of Indole Carboxamide Derivatives

The indole carboxamide scaffold has also been explored for its activity in the central nervous system, particularly as allosteric modulators of cannabinoid receptors and as potential antidepressant and analgesic agents.

Comparative Performance of Indole Carboxamides as CB1 Allosteric Modulators

The following table presents the binding affinity and cooperativity of representative indole-2-carboxamide derivatives for the cannabinoid type 1 (CB1) receptor.[7]

Compound IDKB (nM)Binding Cooperativity (α)Key Features
12d 259.324.5Potent allosteric modulator with high binding cooperativity.
12f 89.1-Among the lowest KB values for a CB1 allosteric modulator.
General Synthetic Workflow for Indole Carboxamide Derivatives

The synthesis of indole carboxamide derivatives typically involves the coupling of an appropriately substituted indole carboxylic acid with a desired amine.

Indole_Acid Indole Carboxylic Acid Coupling Coupling Reaction (e.g., HATU, DIPEA) Indole_Acid->Coupling Amine Amine Amine->Coupling Indole_Carboxamide Indole Carboxamide Derivative Coupling->Indole_Carboxamide

General synthesis of indole carboxamide derivatives.
Experimental Protocols

Synthesis of 1H-Indole-2-Carboxamide Derivatives [6]

  • To a solution of the substituted 2-carboxyindole in a suitable solvent (e.g., DMF), a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) are added.

  • The corresponding amine (aromatic, alkyl, or cycloalkyl) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by techniques like TLC.

  • The product is isolated and purified using standard methods such as extraction and column chromatography.

In Vivo Anti-depressant, Anti-inflammatory, and Analgesic Evaluation [8]

  • Forced Swim Test (Anti-depressant): Mice are placed in a cylinder of water, and the duration of immobility is recorded after administration of the test compound. A decrease in immobility time suggests an antidepressant effect.

  • Carrageenan-Induced Paw Edema (Anti-inflammatory): Paw edema is induced in rodents by injecting carrageenan. The test compound is administered, and the paw volume is measured over time to assess the reduction in inflammation.

  • Acetic Acid-Induced Writhing (Analgesic): Mice are injected with acetic acid to induce writhing. The number of writhes is counted after administration of the test compound to evaluate its analgesic activity.

This comparative guide highlights the significant therapeutic potential of 1H-indole-carboxamide derivatives. The versatility of this scaffold allows for the development of potent and selective agents targeting a wide range of diseases. Further research and clinical evaluation are warranted to translate these promising preclinical findings into novel therapeutic interventions.

References

A Comparative Guide to the Biological Activities of 1H-Indole-6-carboxamide and 1H-Indole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two isomeric indole scaffolds: 1H-Indole-6-carboxamide and 1H-Indole-2-carboxamide. While direct comparative studies are limited, this document summarizes the distinct and prominent biological activities reported for derivatives of each scaffold, supported by available quantitative data and experimental methodologies.

Data Presentation: A Tale of Two Isomers

Derivatives of this compound and 1H-Indole-2-carboxamide have been investigated for a variety of biological activities. The available data indicates that these two scaffolds exhibit distinct primary activities, with the 6-carboxamide derivatives being potent Histone Deacetylase 8 (HDAC8) inhibitors and the 2-carboxamide derivatives showing significant activity as Sodium-Hydrogen Exchanger (NHE) inhibitors.

Scaffold DerivativeTargetAssay TypeIC50 (nM)Reference
This compound Derivative (PCI-34051) HDAC8Fluorometric10[1]
1H-Indole-2-carboxamide Derivative (Cariporide) NHE1Intracellular pH Recovery30[2]
1H-Indole-2-carboxamide Derivative (Eniporide) NHE1Intracellular pH Recovery4.5[2]
1H-Indole-2-carboxamide Derivative (T-162559) NHE1Intracellular pH Recovery0.96[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HDAC8 Inhibition Assay (Fluorometric)

This protocol is adapted from standard procedures for screening HDAC8 inhibitors.[1][3]

Materials and Reagents:

  • Recombinant Human HDAC8 enzyme

  • HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing Trichostatin A and a protease)

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer containing a final DMSO concentration of 1%.

  • Assay Plate Preparation: Add 5 µL of the diluted compound solutions to the wells of the 384-well plate. Include wells for maximum signal (buffer with 1% DMSO) and no-enzyme blank controls.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the HDAC8 fluorogenic substrate in HDAC Assay Buffer and add 15 µL to all wells.

    • Prepare a solution of recombinant HDAC8 enzyme in HDAC Assay Buffer and add 5 µL to all wells except the no-enzyme blanks. The final reaction volume should be 25 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add developer solution to all wells and incubate at room temperature for 15-30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the no-enzyme blank wells from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the maximum signal control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Na+/H+ Exchanger (NHE) Inhibition Assay (Intracellular pH Recovery)

This protocol is based on methods used to measure the activity of NHE inhibitors by monitoring intracellular pH (pHi) changes.[2]

Materials and Reagents:

  • NHE-deficient cells stably expressing the human NHE isoform of interest (e.g., hNHE1)

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Ammonium chloride (NH4Cl)

  • Test compounds (dissolved in DMSO)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Seed the NHE-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.

  • Dye Loading: Load the cells with BCECF-AM by incubating them in HBSS containing the dye at 37°C for 30-60 minutes.

  • Acidification: Induce intracellular acidification by exposing the cells to a pre-pulse of NH4Cl followed by its removal and incubation in a sodium-free buffer.

  • pHi Recovery: Initiate pHi recovery by reintroducing a sodium-containing buffer.

  • Inhibitor Treatment: Add the test compounds at various concentrations to the sodium-containing buffer during the pHi recovery phase.

  • Fluorescence Monitoring: Monitor the change in BCECF fluorescence over time using a fluorometer (e.g., with excitation wavelengths of 440 nm and 490 nm, and an emission wavelength of 535 nm). The ratio of fluorescence at the two excitation wavelengths is used to determine the intracellular pH.

  • Data Analysis:

    • Calculate the initial rate of pHi recovery in the presence and absence of the inhibitor.

    • Determine the percent inhibition of the pHi recovery rate for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

HDAC8 Signaling Pathway

Histone deacetylases, including HDAC8, play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] HDAC8 is also known to deacetylate non-histone proteins, thereby modulating various cellular processes.[5]

HDAC8_Pathway cluster_nucleus Nucleus cluster_inhibitor Histone Histone Protein Acetyl_Histone Acetylated Histone (Active Transcription) Histone->Acetyl_Histone Acetylation Transcription Transcription Histone->Transcription Repression Acetyl_Histone->Histone Deacetylation Acetyl_Histone->Transcription HAT Histone Acetyltransferase (HAT) HAT->Acetyl_Histone HDAC8 HDAC8 HDAC8->Histone Gene Target Gene Transcription->Gene Indole6 This compound Derivative Indole6->HDAC8 Inhibition

Caption: HDAC8-mediated histone deacetylation and its inhibition.

Na+/H+ Exchanger (NHE) Signaling Pathway

The Na+/H+ exchanger, particularly the NHE1 isoform, is a key regulator of intracellular pH and sodium concentration. Its activity is implicated in various physiological and pathological processes, including cardiac hypertrophy and ischemia-reperfusion injury.[6]

NHE_Pathway cluster_membrane Plasma Membrane cluster_cell Intracellular cluster_inhibitor NHE1 NHE1 Na_in Na+ (in) NHE1->Na_in H_out H+ (out) NHE1->H_out Na_out Na+ (out) Na_out->NHE1 H_in H+ (in) H_in->NHE1 Na_conc Increased Intracellular Na+ Na_in->Na_conc pHi Increased Intracellular pH H_out->pHi Downstream Downstream Signaling Cascades (e.g., Cardiac Remodeling) pHi->Downstream Na_conc->Downstream Indole2 1H-Indole-2-carboxamide Derivative Indole2->NHE1 Inhibition

Caption: NHE1-mediated ion exchange and its inhibition.

Conclusion

The available scientific literature indicates that this compound and 1H-indole-2-carboxamide derivatives exhibit distinct and potent biological activities. While the former has been primarily developed as inhibitors of HDAC8, the latter has shown significant promise as inhibitors of the Na+/H+ exchanger. This divergence in primary targets suggests that the position of the carboxamide group on the indole ring plays a critical role in determining the pharmacological profile of these compounds. Further research, including direct head-to-head comparative studies, would be invaluable for a more comprehensive understanding of the structure-activity relationships of these two important scaffolds.

References

Safety Operating Guide

Navigating the Disposal of 1H-Indole-6-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 1H-Indole-6-carboxamide, a compound often used in pharmaceutical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the available resources, this guidance is based on information for structurally similar compounds and general principles of chemical waste management.

Hazard Profile and Classification

Understanding the hazard profile of a chemical is the first step in determining the appropriate disposal route. Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for analogous indole compounds, this compound should be handled as a hazardous substance.

Hazard Classification (Anticipated)GHS Hazard StatementPrecautionary Statement Code
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP301+P317, P330
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

This data is extrapolated from safety data sheets of similar compounds and should be used as a guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] Chemical waste must be managed by a licensed and approved waste disposal company.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound powder, contaminated articles (e.g., weigh boats, kimwipes), and PPE in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical and appropriately marked as hazardous waste.

  • Liquid Waste: If this compound is in a solution, it should be collected in a sealed, labeled, and compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Labeling: Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")

  • The accumulation start date

  • The name of the principal investigator or lab group

4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[2]

5. Disposal Request: Contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup and disposal. Provide them with all necessary information about the waste.

6. Accidental Spill Cleanup: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup. For large spills, contact your EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Have this compound Waste B Consult Institutional EHS Guidelines & SDS for Analogs A->B C Determine Waste Category (Solid or Liquid) B->C D Solid Waste C->D Is it solid? E Liquid Waste C->E Is it liquid? F Collect in a Labeled, Sealed, Compatible Container D->F E->F G Store in Designated Secondary Containment Area F->G H Contact EHS for Pickup and Disposal G->H I End: Proper Disposal H->I

Caption: Workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and does not replace the requirements of local, state, or federal regulations, nor the specific procedures of your institution. Always prioritize the guidance from your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.